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  • Product: 5-Fluorothiophene-2-carbonyl chloride
  • CAS: 207849-74-9

Core Science & Biosynthesis

Foundational

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Fluorothiophene-2-carbonyl chloride For Researchers, Scientists, and Drug Development Professionals 5-Fluorothiophene-2-carbonyl chloride stands...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Fluorothiophene-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

5-Fluorothiophene-2-carbonyl chloride stands as a highly reactive and valuable intermediate in the synthesis of complex organic molecules. As a derivative of thiophene, a privileged scaffold in medicinal chemistry, its structure is of significant interest to researchers in drug discovery and materials science.[1] The presence of the acyl chloride functional group designates it as a powerful acylating agent, while the fluorine atom at the 5-position modulates the electronic properties of the thiophene ring, influencing its reactivity and the properties of its downstream derivatives.

This guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 5-Fluorothiophene-2-carbonyl chloride. While direct experimental data for this specific molecule is sparse in the literature, this document leverages established chemical principles, data from its immediate precursor, and validated protocols for analogous compounds to offer a robust and scientifically grounded resource. We will explore the causality behind its synthesis, the mechanisms of its characteristic reactions, and provide actionable protocols for its use in the laboratory.

Physicochemical and Spectroscopic Profile

Precise experimental data for 5-Fluorothiophene-2-carbonyl chloride is not widely published. However, we can define its basic molecular properties and predict its spectroscopic characteristics based on its structure and data from its precursor, 5-fluorothiophene-2-carboxylic acid.[2]

Molecular Properties

The fundamental properties of the molecule are summarized in the table below. Calculated values are derived from the molecular formula, while physical properties are noted as unavailable from the surveyed literature, a critical piece of information for any researcher planning to handle this compound.

PropertyValueSource / Method
Molecular Formula C₅H₂ClFOSCalculation
Molecular Weight 164.58 g/mol Calculation
Appearance Data not available-
Melting Point Data not available-
Boiling Point Data not available-
Density Data not available-
Predicted Spectroscopic Data

The expected spectroscopic signatures are crucial for reaction monitoring and product confirmation.

  • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. Based on the spectrum of the carboxylic acid precursor (δ 7.47 (t, 1H, J=4 Hz), 6.84 (dd, 1H, J=2, 4 Hz) in d₆-DMSO), the proton at the 3-position will likely appear further downfield than the proton at the 4-position, both showing coupling to each other and to the fluorine atom.[2]

  • ¹³C NMR: The carbonyl carbon is expected to be the most downfield signal, typically in the range of 160-170 ppm for acyl chlorides. The carbon atoms of the thiophene ring will appear in the aromatic region, with the carbon bonded to fluorine (C5) showing a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected, coupled to the proton at the 4-position of the thiophene ring.

  • Infrared (IR) Spectroscopy: A strong, characteristic carbonyl (C=O) stretching absorption is predicted at a high wavenumber, typically >1750 cm⁻¹ , which is characteristic of reactive acyl chlorides.[3]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 164 and a characteristic M+2 peak with approximately one-third the intensity due to the ³⁷Cl isotope. A prominent fragment would correspond to the loss of the chlorine radical (M-35).

Synthesis Pathway and Mechanistic Rationale

The most logical and efficient synthesis of 5-Fluorothiophene-2-carbonyl chloride involves the chlorination of its corresponding carboxylic acid. This precursor, 5-fluorothiophene-2-carboxylic acid, is accessible via a robust, high-yield synthetic route.[2][4]

Synthesis of the Precursor: 5-Fluorothiophene-2-carboxylic acid

The synthesis begins with the fluorodenitration of commercially available 5-nitrothiophene-2-carbonitrile, followed by hydrolysis. This method advantageously avoids the use of hazardous fluorinating agents like perchloryl fluoride.[2]

Protocol 1: Synthesis of 5-Fluorothiophene-2-carboxylic acid[2]

  • Step 1: Synthesis of 5-Fluorothiophene-2-carbonitrile

    • Combine 5-nitrothiophene-2-carbonitrile (10.0 g, 64.9 mmol), spray-dried potassium fluoride (18.9 g, 323.6 mmol), tetraphenylphosphonium bromide (2.5 g, 6.0 mmol), and phthaloyl dichloride (9.5 mL, 66.0 mmol) in sulfolane (200 mL).

    • Heat the mixture to 180°C and maintain for 2 hours.

    • Cool the mixture, pour it into water, and extract with diethyl ether.

    • Wash the combined organic extracts successively with 1N NaOH, water, and brine.

    • Dry the organic layer over MgSO₄, concentrate in vacuo, and purify by flash chromatography (silica gel, diethyl ether/pentane 1:2) to yield the nitrile intermediate.

  • Step 2: Hydrolysis to 5-Fluorothiophene-2-carboxylic acid

    • Create a biphasic mixture of 5-fluorothiophene-2-carbonitrile (1.5 g, 11.8 mmol) and 1.0 N NaOH (25 mL, 24.8 mmol).

    • Reflux the mixture for 3 hours.

    • After cooling, pour the mixture into water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 1 using 1N HCl.

    • Extract the acidified aqueous layer with methylene chloride.

    • Wash the combined organic extracts with water and brine, dry over MgSO₄, and concentrate in vacuo to yield the solid product. Trituration with hexane affords pure 5-fluorothiophene-2-carboxylic acid.[2]

Conversion to 5-Fluorothiophene-2-carbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[5][6]

Causality: The mechanism involves the conversion of the carboxylic acid's hydroxyl group, a poor leaving group, into a highly effective chlorosulfite leaving group. This activates the carbonyl carbon for nucleophilic attack by a chloride ion.[7][8]

Caption: Mechanism of Carboxylic Acid Chlorination with SOCl₂.

Protocol 2: General Procedure for Synthesis of 5-Fluorothiophene-2-carbonyl chloride

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂). Ensure all glassware is thoroughly dried.

  • Reaction: Place 5-fluorothiophene-2-carboxylic acid (1.0 eq) in the flask and add thionyl chloride (2.0-3.0 eq), either neat or with an anhydrous solvent like dichloromethane (DCM) or toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[6]

  • Heating: Gently heat the mixture to reflux and maintain for 1-3 hours, or until gas evolution ceases. The reaction progress can be monitored by taking a small aliquot, quenching it carefully with methanol, and analyzing by TLC or GC-MS for the formation of the methyl ester.

  • Purification: After cooling to room temperature, remove the excess thionyl chloride and solvent by distillation (under atmospheric or reduced pressure). The crude 5-Fluorothiophene-2-carbonyl chloride can then be purified by vacuum distillation.

Chemical Reactivity: The Nucleophilic Acyl Substitution

The primary mode of reactivity for 5-Fluorothiophene-2-carbonyl chloride is nucleophilic acyl substitution . The carbonyl carbon is highly electrophilic, readily attacked by a wide range of nucleophiles.[9][10]

Expert Insight: The strong electron-withdrawing inductive effect (-I) of the fluorine atom at the 5-position is expected to further increase the partial positive charge on the carbonyl carbon. This makes 5-Fluorothiophene-2-carbonyl chloride a particularly reactive electrophile, likely exceeding the reactivity of its 5-chloro analogue.

The reaction proceeds via a two-step addition-elimination mechanism . First, the nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. In the second step, the carbonyl π-bond reforms, and the chloride ion is eliminated as a stable leaving group.[11]

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Reaction with Amines (Aminolysis)

Reaction with primary or secondary amines yields the corresponding amides. This is a highly efficient and common reaction. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.

Protocol 3: General Procedure for Amide Synthesis

  • Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of 5-Fluorothiophene-2-carbonyl chloride (1.05 eq) in the same solvent dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude amide by column chromatography or recrystallization.

Reaction with Alcohols/Phenols (Alcoholysis/Phenolysis)

Reaction with alcohols or phenols produces the corresponding esters. These reactions may be slower than aminolysis and are often catalyzed by a base like pyridine, which can also act as a nucleophilic catalyst.

Protocol 4: General Procedure for Ester Synthesis

  • Dissolve the alcohol or phenol (1.0 eq) in an anhydrous solvent (e.g., DCM, THF, or neat pyridine) under an inert atmosphere.

  • Add a base such as pyridine or triethylamine (1.1 eq).

  • Cool the solution to 0°C.

  • Slowly add 5-Fluorothiophene-2-carbonyl chloride (1.05 eq).

  • Stir the reaction at 0°C to room temperature until completion (monitor by TLC).

  • Work up the reaction by washing with dilute HCl (to remove excess base), water, and brine.

  • Dry the organic layer, concentrate, and purify the resulting ester by column chromatography or distillation.

Handling, Storage, and Safety

As a reactive acyl chloride, 5-Fluorothiophene-2-carbonyl chloride must be handled with appropriate caution. The safety profile can be inferred from analogous compounds.[12][13][14]

  • Hazards:

    • Corrosive: Expected to cause severe skin burns and serious eye damage.[15]

    • Moisture Sensitive: Reacts violently with water and moisture to release corrosive HCl gas.[16]

    • Lachrymator: Acyl chlorides are typically strong lachrymators (tear-inducing).

    • Toxicity: Likely harmful if inhaled, swallowed, or absorbed through the skin.[15]

  • Handling:

    • Always handle in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[17]

    • Use only dry glassware and inert-atmosphere techniques (e.g., nitrogen or argon blanket).

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[18]

    • Storage under an inert atmosphere is highly recommended to prevent degradation.

References

  • Chambers, R. J., & Marfat, A. (2000). An Improved Synthesis of 5-Fluorothiophene-2-Carboxylic Acid. Synthetic Communications, 30(19), 3629-3632. [Link]

  • Chambers, R. J., & Marfat, A. (2000). An Improved Synthesis of 5-Fluorothiophene-2-Carboxylic Acid. Taylor & Francis Online. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. [Link]

  • Filo. (2023). Describe the nucleophilic substitution reaction of acyl chlorides. [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. [Link]

  • Khan Academy. (n.d.). Nucleophilic acyl substitution. [Link]

  • OpenStax. (2023). 21.2 Nucleophilic Acyl Substitution Reactions. Organic Chemistry. [Link]

  • Al-Warhi, T., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC. [Link]

  • Synthonix. (n.d.). 5-Chlorothiophene-2-carbonyl chloride - [C40558]. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

  • LibreTexts Chemistry. (2015). 17.07: Conversion of carboxylic acids to acid chlorides. [Link]

  • PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride. [Link]

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. [Link]

  • Singh, H., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]

  • Organic Syntheses. (n.d.). 2-chloromethylthiophene. [Link]

  • MDPI. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 5-Fluorothiophene-2-carbonyl chloride in Organic Solvents

For professionals in drug discovery and chemical synthesis, understanding the solubility of a reagent is a critical first step in experimental design. This guide provides a comprehensive analysis of the solubility charac...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and chemical synthesis, understanding the solubility of a reagent is a critical first step in experimental design. This guide provides a comprehensive analysis of the solubility characteristics of 5-Fluorothiophene-2-carbonyl chloride, a reactive acyl chloride intermediate. Given the compound's moisture sensitivity, this document emphasizes not only theoretical solubility but also the practical methodologies for its safe and accurate determination.

Core Principles: Understanding the Molecule

5-Fluorothiophene-2-carbonyl chloride is a derivative of thiophene, featuring a highly reactive acyl chloride functional group and a fluorine atom attached to the heterocyclic ring. Its solubility behavior is dictated by its molecular structure.

  • Polarity: The presence of the carbonyl group (C=O), the chlorine atom, and the fluorine atom introduces significant polarity. The electronegative oxygen, chlorine, and fluorine atoms create partial positive charges on the adjacent carbon atoms, particularly the carbonyl carbon.[1] This makes the molecule susceptible to nucleophilic attack.

  • Aprotic Nature: The molecule itself lacks hydrogen bond donating capabilities.

  • Reactivity: The acyl chloride group is paramount. It is highly electrophilic and will readily react with any protic solvents, such as water and alcohols, in a vigorous and often exothermic nucleophilic acyl substitution.[1][2][3][4] This is not a dissolution process but a chemical transformation, yielding the corresponding carboxylic acid or ester and hydrochloric acid.[3]

Based on these principles, a clear dichotomy in its "solubility" emerges:

  • Inert Aprotic Solvents: The compound is expected to be soluble in a range of common aprotic organic solvents. Miscibility will depend on the polarity match between the solute and the solvent.

  • Protic Solvents: The compound will react with protic solvents (water, alcohols, primary/secondary amines). Therefore, it is considered insoluble in these solvents as it does not form a stable solution.

Qualitative Solubility Assessment

While specific quantitative data is not widely published, we can predict the solubility of 5-Fluorothiophene-2-carbonyl chloride in various solvent classes based on the behavior of analogous compounds like 5-Chlorothiophene-2-carbonyl chloride.[5][6][7][8]

Solvent ClassRepresentative SolventsExpected SolubilityRationale & Causality
Aprotic Nonpolar Hexanes, Toluene, BenzeneLow to ModerateWhile these solvents are inert, their low polarity may not be sufficient to fully solvate the polar 5-Fluorothiophene-2-carbonyl chloride molecule.
Aprotic Polar Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc)High These solvents are the preferred choice. They are inert to the acyl chloride group and possess sufficient polarity to effectively solvate the molecule, leading to good solubility. Dichloromethane is a common solvent for reactions involving this type of reagent.[9]
Protic Polar Water, Methanol, EthanolReactive / Insoluble These solvents contain active hydrogen atoms that will readily attack the electrophilic carbonyl carbon, leading to rapid decomposition of the acyl chloride.[2][3] The compound does not dissolve; it is consumed in a chemical reaction.
Protic Polar (Amine) Primary & Secondary AminesReactive / Insoluble Amines are potent nucleophiles and will react to form amides.[4]

Quantitative Solubility Determination: A Validated Protocol

Due to the compound's reactivity, determining its solubility requires stringent anhydrous and inert conditions. The following protocol is a self-validating system designed to provide reliable, reproducible quantitative data.

Pre-requisites and Safety

Causality: Acyl chlorides are corrosive and moisture-sensitive.[10][11] Exposure to atmospheric moisture will hydrolyze the compound, generating corrosive HCl gas and skewing solubility results.[3][12] An inert atmosphere and anhydrous solvents are non-negotiable for accurate measurement.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations must be performed in a certified chemical fume hood.[10]

  • Environment: Use a glovebox or Schlenk line to maintain a dry, inert atmosphere (Nitrogen or Argon).[13]

  • Glassware: All glassware must be oven-dried (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas or in a desiccator immediately before use.

  • Solvents: Use anhydrous solvents from a sealed bottle or a solvent purification system.

Experimental Workflow

This protocol uses the isothermal shake-flask method, a standard for solubility determination.[14]

Objective: To determine the saturation point of 5-Fluorothiophene-2-carbonyl chloride in a chosen anhydrous solvent at a specific temperature.

Step-by-Step Methodology:
  • Preparation:

    • Set up a temperature-controlled shaker or stirring plate within the fume hood.

    • Place a series of oven-dried, screw-capped vials (e.g., 5-10 mL) with PTFE-lined caps in a rack.

    • Using a gas-tight syringe, dispense a precise volume (e.g., 2.0 mL) of the chosen anhydrous solvent into each vial under an inert atmosphere. Seal the vials immediately.

  • Sample Addition:

    • Accurately weigh increasing amounts of 5-Fluorothiophene-2-carbonyl chloride into each vial. This must be done quickly and preferably in a glovebox to minimize atmospheric exposure.

    • Example: Vial 1: 10 mg, Vial 2: 20 mg, Vial 3: 40 mg, Vial 4: 80 mg, etc.

    • Seal each vial tightly immediately after adding the compound.

  • Equilibration:

    • Place the sealed vials on the shaker or stirrer at a constant temperature (e.g., 25°C).

    • Agitate the vials for a set period (e.g., 24 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Observation and Analysis:

    • After equilibration, carefully observe each vial. Identify the lowest concentration vial where solid (undissolved) material is still visible. This indicates that saturation has been achieved.

    • For the vials that appear to have fully dissolved the solute and the first vial with undissolved solid, carefully draw a sample from the supernatant using a syringe fitted with a PTFE filter (to exclude any solid particles).

    • Prepare a series of dilutions of this supernatant for quantitative analysis by a suitable method (e.g., HPLC, GC, or NMR with an internal standard).

  • Calculation:

    • Using the analytical data, calculate the concentration of the dissolved 5-Fluorothiophene-2-carbonyl chloride in the saturated solution.

    • Express the solubility in desired units, such as mg/mL or mol/L.

Workflow Visualization

G cluster_prep 1. Preparation (Inert Atmosphere) cluster_add 2. Solute Addition cluster_equilibrate 3. Equilibration cluster_analysis 4. Analysis prep1 Oven-dry glassware prep2 Add precise volume of anhydrous solvent to vials prep1->prep2 prep3 Seal vials with PTFE caps prep2->prep3 add3 Seal immediately prep3->add3 add1 Weigh increasing amounts of 5-Fluorothiophene-2-carbonyl chloride add2 Add to respective vials add1->add2 add2->add3 equil Agitate at constant temperature (e.g., 24h) add3->equil obs Observe for undissolved solid equil->obs sample Filter supernatant from saturated solution obs->sample quant Quantify concentration (HPLC, GC, or NMR) sample->quant result Calculate Solubility (mg/mL or mol/L) quant->result

Caption: Workflow for quantitative solubility determination of a moisture-sensitive compound.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of 5-Fluorothiophene-2-carbonyl chloride.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert gas like nitrogen or argon.[5] It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as bases and oxidizing agents.[10] Refrigeration is recommended.

  • Handling: When opening and transferring the material, do so under an inert atmosphere to prevent exposure to moisture and air.[12][13] Use non-sparking tools and ensure equipment is electrically grounded to prevent static discharge.[15] Small working quantities should be taken from the main stock bottle to minimize contamination of the bulk material.[13]

Conclusion

5-Fluorothiophene-2-carbonyl chloride is a reactive intermediate with predictable solubility behavior. It is highly soluble in aprotic polar organic solvents like DCM and THF, but reacts with and is therefore incompatible with protic solvents such as water and alcohols. Due to the absence of published quantitative data, experimental determination is necessary. The protocol provided in this guide offers a robust and safe methodology for researchers to obtain accurate solubility data, enabling the confident design of subsequent synthetic transformations. Adherence to strict anhydrous and inert techniques is paramount for both safety and data integrity.

References
  • Home Sunshine Pharma. 5-chlorothiophene-2-carbonyl chloride cas 42518-98-9. [Link]

  • PubChem. 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223. [Link]

  • Sciencemadness Discussion Board. Acyl chlorides stability. [Link]

  • Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]

  • ChemistryStudent. Acyl Chlorides (A-Level). [Link]

  • Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Reddit. Acetyl Chloride Storage : r/chemistry. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

Sources

Foundational

Technical Guide: Stability & Handling of Fluorinated Thiophene Acid Chlorides

Executive Summary Fluorinated thiophene acid chlorides are critical bioisosteres for phenyl rings in drug discovery, offering modulated lipophilicity (LogP) and metabolic stability.[1] However, their stability profile is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated thiophene acid chlorides are critical bioisosteres for phenyl rings in drug discovery, offering modulated lipophilicity (LogP) and metabolic stability.[1] However, their stability profile is distinct from their benzene counterparts. The electron-rich thiophene ring, combined with the strong inductive effect of fluorine, creates a "push-pull" electronic environment that accelerates hydrolytic decomposition and increases susceptibility to self-acylation.

This guide moves beyond standard protocols to address the specific instability mechanisms of these motifs. It establishes Oxalyl Chloride/DMF as the requisite synthetic route (avoiding Thionyl Chloride-induced polymerization) and provides a self-validating workflow for handling these high-energy intermediates.

Chemical Nature & Electronic Effects[1]

To predict stability, one must understand the competition between the thiophene ring's resonance and the fluorine atom's induction.

The Electronic Tug-of-War
  • Thiophene Ring (Electron Donor): The sulfur atom donates electron density into the ring via resonance (

    
     effect).[1] In a standard thiophene-2-carbonyl chloride, this donation stabilizes the carbonyl cation character, making it less electrophilic than a benzoyl chloride.
    
  • Fluorine Substituent (Electron Withdrawing): Fluorine exerts a massive inductive withdrawal (

    
     effect).[1]
    
    • Ortho-effect (3-Fluoro-2-carbonyl): When fluorine is adjacent to the acid chloride (position 3), the inductive effect dominates. It strips electron density from the carbonyl carbon, making it hyper-electrophilic .[1]

    • Result: These compounds hydrolyze roughly 10–50x faster than non-fluorinated equivalents upon exposure to atmospheric moisture.[1]

Stability Hierarchy

Based on Hammett substituent constants and experimental observation, the stability order (from most to least stable) is:

Compound ClassElectronic DriverHydrolysis RiskThermal Risk
Benzoyl Chloride Baseline resonance stabilization.[1]LowLow
Thiophene-2-carbonyl chloride Increased electron density (S-donation).[1]ModerateModerate (Polymerization)
5-Fluoro-thiophene-2-carbonyl chloride F is distal; inductive effect is weaker.[1]HighModerate
3-Fluoro-thiophene-2-carbonyl chloride F is proximal; strong

activation of C=O.[1]
Critical High

Decomposition Pathways

Understanding how these molecules die is the key to keeping them alive.[1]

Hydrolytic Decomposition (Primary Failure Mode)

Unlike benzoyl chlorides, which form a passivating layer of acid on the surface, fluorinated thiophene acid chlorides react violently with water. The resulting HCl gas acts as an autocatalyst, protonating the thiophene ring and initiating polymerization (tar formation).

Diagram: Decomposition Logic

Decomposition Substrate Fluorinated Thiophene Acid Chloride Hydrolysis Nucleophilic Attack (Rate determined by F-position) Substrate->Hydrolysis + Polymer Polythiophene Tars (Black/Brown Solid) Substrate->Polymer Self-Acylation (Thermal) Moisture Atmospheric Moisture (H2O) Moisture->Hydrolysis Acid Carboxylic Acid Hydrolysis->Acid HCl HCl Gas Hydrolysis->HCl HCl->Substrate Acid-Catalyzed Destabilization HCl->Polymer Catalyzes

Figure 1: The autocatalytic decomposition cycle. Note that HCl generated from hydrolysis accelerates the polymerization of the remaining acid chloride.

Synthesis Strategy: The "Soft" Approach

Critical Advisory: Do NOT use Thionyl Chloride (


) for fluorinated thiophenes.[1]
  • Why?

    
     requires reflux temperatures that promote thermal decomposition.[1] Furthermore, the generated 
    
    
    
    and
    
    
    often lead to chlorination of the electron-rich thiophene ring at the 4 or 5 positions.

Recommended Protocol: Oxalyl Chloride with Catalytic DMF.[1][2][3]

  • Why? Occurs at

    
     to Room Temp. The Vilsmeier-Haack intermediate allows for rapid conversion under neutral conditions.[1]
    
Diagram: Catalytic Cycle (Vilsmeier Activation)

Synthesis DMF DMF (Catalyst) Inter Vilsmeier Intermediate DMF->Inter + OxCl OxCl Oxalyl Chloride OxCl->Inter Prod Acid Chloride Product Inter->Prod + Acid Gas CO + CO2 + HCl Inter->Gas Byproducts Acid F-Thiophene Carboxylic Acid Acid->Prod Prod->DMF Regenerates

Figure 2: The DMF-catalyzed pathway avoids thermal stress, preserving the sensitive fluorinated scaffold.

Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-thiophene-2-carbonyl chloride

Target Scale: 10.0 mmol

Reagents:

  • 3-Fluoro-thiophene-2-carboxylic acid (1.46 g, 10 mmol)

  • Oxalyl Chloride (1.90 g, 1.28 mL, 15 mmol, 1.5 eq)

  • DMF (Anhydrous, 2 drops ~0.05 mL)

  • Dichloromethane (DCM) (Anhydrous, 20 mL)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and purge with Argon for 15 minutes.[1]

  • Solvation: Add the carboxylic acid and DCM via syringe. The acid may not fully dissolve; this is a slurry reaction.[1]

  • Catalyst Addition: Add 2 drops of anhydrous DMF. Note: DMF is critical.[1] Without it, the reaction may stall or require heat.

  • Controlled Addition: Cool the flask to

    
     (ice bath). Add Oxalyl Chloride dropwise over 10 minutes via syringe.[1] Caution: Vigorous gas evolution (CO/CO2) will occur.[1]
    
  • Reaction: Remove the ice bath and stir at Room Temperature (

    
    ) for 2 hours. The slurry should become a clear yellow solution, indicating conversion.
    
  • Self-Validation (The Bubble Test): Stop stirring. If gas evolution has ceased completely, the reaction is likely done. Take a 50

    
     aliquot, quench in MeOH, and check TLC (Acid Chloride converts to Methyl Ester; Acid remains Acid).
    
  • Workup: Concentrate in vacuo at <30°C . Do not heat the bath.[1]

    • Crucial Step: Re-dissolve the residue in dry DCM (10 mL) and re-concentrate.[1] Repeat 2x. This azeotropically removes residual HCl and Oxalyl Chloride, which degrade the product during storage.

  • Isolation: The product is usually a yellow/orange oil.[1] Use immediately or store (see Section 6).

Handling & Storage Best Practices

Data indicates that fluorinated thiophene acid chlorides degrade by 5–10% per week if stored improperly (e.g., in a standard fridge in a vial with air headspace).[1]

Storage Rules Table
ParameterSpecificationReason
Temperature

Slows thermal self-acylation.[1]
Atmosphere Argon/Nitrogen (Glovebox preferred)Prevents hydrolysis.[1]
Container Glass with Teflon-lined capAvoids leaching plasticizers; Teflon resists corrosion.[1]
Solvent Store as 1M solution in DCM/TolueneDilution reduces bimolecular polymerization rates.[1]
Dessicant Add activated 4Å Molecular SievesScavenges trace moisture inside the vial.[1]
Handling "Gotchas"
  • Glassware: Must be oven-dried (

    
     overnight). Even trace moisture on the glass walls will turn the clear oil cloudy (formation of acid anhydride or acid).
    
  • Needles: Use stainless steel.[1] The corrosive nature of these chlorides can degrade standard disposable needles if left in contact for prolonged periods.[1]

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text regarding the reactivity of thiophene rings and susceptibility to electrophilic attack).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for Vilsmeier-Haack reagent formation and acid chloride hydrolysis).

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Detailed analysis of electronic effects of fluorine on aromatic and heteroaromatic systems).

  • Sigma-Aldrich. (2024).[1][4] Safety Data Sheet: 5-Chlorothiophene-2-carbonyl chloride. (Used as a baseline for handling precautions of halogenated thiophene carbonyl chlorides).

  • Organic Syntheses. (2004).[1] Discussion on the use of Oxalyl Chloride/DMF vs Thionyl Chloride. Org. Synth. Coll. Vol. 10, p. 74. (Authoritative source for the catalytic DMF mechanism).

Sources

Exploratory

literature review on 5-Fluorothiophene-2-carbonyl chloride derivatives

This technical guide details the synthesis, reactivity, and medicinal chemistry applications of 5-Fluorothiophene-2-carbonyl chloride and its derivatives. It is designed for medicinal chemists and process scientists opti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, reactivity, and medicinal chemistry applications of 5-Fluorothiophene-2-carbonyl chloride and its derivatives. It is designed for medicinal chemists and process scientists optimizing small molecule drug candidates.

Bioisosteric Utility, Synthesis Protocols, and Medicinal Applications

Executive Summary: The Fluorine Advantage

In modern drug discovery, the 5-fluorothiophene-2-carbonyl moiety serves as a critical bioisostere to the more common 5-chloro analog (found in blockbuster drugs like Rivaroxaban ). While the 5-chloro substituent provides steric bulk and lipophilicity, the 5-fluoro substitution offers distinct advantages:

  • Metabolic Blocking: Fluorine blocks metabolic "hot spots" at the C5 position without introducing the significant steric bulk of chlorine or bromine.

  • Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the thiophene ring system, altering the hydrogen-bond donating capacity of adjacent amides.

  • Lipophilicity Tuning: It allows for fine-tuning of LogP/LogD, often improving CNS penetration or solubility profiles compared to heavier halogens.

This guide focuses on the de novo synthesis of this unstable intermediate and its downstream application in generating bioactive amides.

Chemical Architecture & Synthesis Strategy

Unlike its chlorinated counterpart, 5-fluorothiophene-2-carbonyl chloride is rarely available as a shelf-stable commodity due to its high reactivity and the difficulty of direct fluorination. It is best generated in situ or freshly prepared from 5-fluorothiophene-2-carboxylic acid .

The Synthetic Challenge

Direct fluorination of thiophene-2-carbonyl chloride is not feasible due to lack of regioselectivity. The industry-standard approach relies on fluorodenitration .

Validated Synthesis Pathway

The most robust route utilizes nucleophilic aromatic substitution on a nitro-thiophene precursor, followed by hydrolysis and chlorination.

Step 1: Fluorodenitration [1]

  • Precursor: 5-nitrothiophene-2-carbonitrile.[1]

  • Reagents: Anhydrous Potassium Fluoride (KF), Tetraphenylphosphonium bromide (Ph₄PBr) as a phase transfer catalyst.

  • Conditions: Sulfolane solvent at 180°C.

  • Mechanism: The nitro group acts as a nucleofuge (leaving group) displaced by fluoride.

Step 2: Hydrolysis

  • Reagents: NaOH (aq), followed by HCl acidification.

  • Product: 5-fluorothiophene-2-carboxylic acid (Solid, mp 140-142°C).[1]

Step 3: Acyl Chloride Generation

  • Reagents: Oxalyl chloride (COCl)₂ or Thionyl chloride (SOCl₂).

  • Catalyst: DMF (catalytic).

  • Note: The resulting acid chloride is a volatile liquid/low-melting solid and should be used immediately.

Synthesis Workflow Diagram

SynthesisPath Start 5-Nitrothiophene- 2-carbonitrile Inter1 5-Fluorothiophene- 2-carbonitrile Start->Inter1 KF, Ph4PBr Sulfolane, 180°C (Fluorodenitration) Acid 5-Fluorothiophene- 2-carboxylic Acid Inter1->Acid 1. NaOH, Reflux 2. HCl (Hydrolysis) Product 5-Fluorothiophene- 2-carbonyl Chloride Acid->Product (COCl)2, cat. DMF DCM, 0°C to RT (Chlorination)

Figure 1: Validated synthetic route from nitro-precursor to reactive acyl chloride.

Experimental Protocols

The following protocols are designed to be self-validating. Checkpoints are included to ensure reaction integrity.

Protocol A: Preparation of 5-Fluorothiophene-2-carbonyl Chloride (In Situ)

Use this protocol for immediate coupling with amines.

Materials:

  • 5-Fluorothiophene-2-carboxylic acid (1.0 eq)[2]

  • Oxalyl Chloride (1.2 eq)

  • DMF (anhydrous, 2-3 drops)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen atmosphere.

  • Dissolution: Suspend the carboxylic acid in anhydrous DCM (0.2 M concentration).

  • Activation: Cool to 0°C. Add Oxalyl Chloride dropwise via syringe.

  • Catalysis: Add catalytic DMF. Checkpoint: Observe vigorous gas evolution (CO/CO₂). If no bubbling occurs, reagents may be wet.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Validation: Aliquot 50 µL into MeOH. Check TLC/LCMS for the methyl ester (methyl 5-fluorothiophene-2-carboxylate). If acid remains, add 0.2 eq Oxalyl Chloride.

  • Workup: Concentrate under reduced pressure to remove excess oxalyl chloride. Re-dissolve the crude yellow oil in DCM for the next step.

Protocol B: General Amide Coupling (Factor Xa Inhibitor Core)

Coupling the acid chloride with a hindered amine (e.g., morpholinone derivatives).

Procedure:

  • Base: Dissolve the amine (1.0 eq) and Diisopropylethylamine (DIPEA, 2.5 eq) in DCM.

  • Addition: Cool amine solution to 0°C. Add the solution of 5-fluorothiophene-2-carbonyl chloride (from Protocol A) dropwise over 15 minutes.

  • Thermodynamics: The reaction is exothermic. Maintain internal temp < 5°C to prevent defluorination or side reactions.

  • Quench: After 1 hour, quench with Sat. NaHCO₃.

  • Purification: Flash chromatography (Hexane/EtOAc).

Medicinal Chemistry Applications

The 5-fluoro derivative is primarily explored in Structure-Activity Relationship (SAR) studies for anticoagulants and kinase inhibitors.

Comparative Data: Fluorine vs. Chlorine

In the context of Factor Xa inhibitors (like Rivaroxaban analogs), replacing the 5-Cl with 5-F often yields the following trends:

Parameter5-Chloro Derivative5-Fluoro DerivativeImpact of Fluorine
Bond Length (C-X) ~1.70 Å~1.35 ÅReduced steric clash in tight pockets (S1 pocket).
Lipophilicity (LogP) HigherLowerImproved aqueous solubility.
Metabolic Stability ModerateHighC-F bond is stronger (116 kcal/mol) vs C-Cl (81 kcal/mol), resisting oxidative metabolism.
Sigma Hammett 0.230.06Modulates electron density of the carbonyl; affects amide H-bond acidity.
Signaling Pathway & Inhibition Logic

The 5-fluorothiophene moiety binds within the S1 specificity pocket of Factor Xa. The fluorine atom interacts with residual waters or specific residues (Tyr228) differently than chlorine, potentially altering selectivity against Thrombin.

SAR_Logic Core Factor Xa S1 Pocket Interaction Hydrophobic/Steric Interaction Core->Interaction Cl_Analog 5-Chloro-thiophene (Rivaroxaban) Interaction->Cl_Analog F_Analog 5-Fluoro-thiophene (Bioisostere) Interaction->F_Analog Outcome_Cl High Potency Standard Metabolic Profile Cl_Analog->Outcome_Cl Outcome_F Altered Selectivity Enhanced Metabolic Stability Reduced Steric Bulk F_Analog->Outcome_F

Figure 2: SAR decision tree comparing Chloro- and Fluoro- thiophene derivatives in protease inhibition.

Handling & Safety (MSDS Summary)

  • Hazards: The acid chloride is corrosive and a lachrymator. It hydrolyzes to release HCl and HF (trace) upon contact with moisture.

  • Storage: Store under Argon at -20°C.

  • Incompatibility: Water, Alcohols, Primary/Secondary Amines (unless intended), Strong Bases.

References

  • Chambers, R. J., & Marfat, A. (2000). An Improved Synthesis of 5-Fluorothiophene-2-Carboxylic Acid. Synthetic Communications, 30(19), 3629–3632.

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (Rivaroxaban): A High-Affinity, Selective Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908.

  • Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.[3][4]

  • Xu, W., et al. (2013). 5-Chlorothiophene-2-carboxylic Acid Derivatives as Dual Thrombin and Factor Xa Inhibitors.[5] Journal of Medicinal Chemistry, 56(23).[5]

Sources

Foundational

The 5-Fluorothiophene Scaffold: Metabolic Stability and Bioisosteric Precision in Drug Design

Executive Summary The 5-fluorothiophene moiety represents a high-precision structural tactic in modern medicinal chemistry, designed to address the specific metabolic liabilities of the thiophene ring while maintaining i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-fluorothiophene moiety represents a high-precision structural tactic in modern medicinal chemistry, designed to address the specific metabolic liabilities of the thiophene ring while maintaining its favorable bioisosteric properties. While thiophene is a classic bioisostere for benzene (offering similar aromaticity but distinct electronic and steric profiles), it suffers from a well-documented "structural alert": metabolic activation at the


-positions (C2/C5) by Cytochrome P450 enzymes. This oxidation often leads to reactive sulfoxides and epoxides, which are associated with hepatotoxicity (e.g., as seen in early thiophene-based NSAIDs like suprofen).

The Strategic Value: Substitution with fluorine at the 5-position serves a dual purpose:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert, effectively capping the reactive site and preventing the formation of toxic electrophilic metabolites.

  • Electronic Modulation: Fluorine's high electronegativity modulates the pKa of adjacent functional groups and alters the quadrupole moment of the ring, often improving potency in hydrogen-bond-driven binding events (e.g., kinase hinge binding).

This guide details the synthesis, bioactivity rationale, and validation protocols for integrating 5-fluorothiophene into drug discovery pipelines.

Chemical Rationale: The "Metabolic Blocking" Strategy

Thiophene Toxicity vs. Fluorine Stabilization

Unsubstituted thiophenes are prone to S-oxidation and epoxidation. The resulting thiophene-S-oxides are Michael acceptors that can covalently bind to hepatic proteins, leading to immune-mediated idiosyncrasies.

  • The Mechanism: CYP450 enzymes typically attack the electron-rich

    
    -carbon.
    
  • The Solution: Replacing the C5-hydrogen with fluorine blocks this pathway. Unlike chlorine (used in Rivaroxaban), fluorine is sterically non-intrusive (Van der Waals radius: H = 1.20 Å, F = 1.47 Å, Cl = 1.75 Å), allowing the scaffold to retain its binding geometry while gaining metabolic armor.

Visualization: Metabolic Fate

The following diagram illustrates the divergent metabolic pathways of native thiophene versus 5-fluorothiophene.

MetabolicFate Thiophene Native Thiophene (Scaffold) CYP450 CYP450 Oxidation Thiophene->CYP450 Metabolic Attack Epoxide Thiophene Epoxide / S-Oxide CYP450->Epoxide Reactive Intermediate Toxicity Protein Adducts (Hepatotoxicity) Epoxide->Toxicity Covalent Binding Fluorothiophene 5-Fluorothiophene (Scaffold) Fluorothiophene->CYP450 Blocked Site (C-F) Metabolites Stable Metabolites (Phase II Conjugation) Fluorothiophene->Metabolites Alt. Pathway Clearance Safe Clearance Metabolites->Clearance

Caption: Divergent metabolic fates. The 5-fluoro substitution prevents the formation of reactive epoxide intermediates, shunting the molecule toward safer clearance pathways.

Synthesis Strategies

Synthesizing 5-fluorothiophenes requires overcoming the tendency of the electron-rich ring to polymerize under harsh conditions. Two primary routes are recommended: Electrophilic Fluorination (for late-stage functionalization) and Cross-Coupling with Fluorinated Building Blocks (for convergent synthesis).

Protocol A: Electrophilic Fluorination using Selectfluor

This method is ideal for converting 2-substituted thiophenes directly to 5-fluorothiophenes. Selectfluor is preferred over N-fluorobenzenesulfonimide (NFSI) due to its higher reactivity and safety profile.

Reagents:

  • Substrate: 2-substituted thiophene (e.g., 2-acetylthiophene).[1]

  • Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Protocol:

  • Preparation: Dissolve the 2-substituted thiophene (1.0 equiv) in anhydrous MeCN (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add Selectfluor (1.2 equiv) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC/LC-MS for the disappearance of starting material.

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via silica gel flash chromatography. Note: 5-fluorothiophenes can be volatile; avoid high-vacuum drying for extended periods.

Protocol B: Palladium-Catalyzed Cross-Coupling

For complex drug molecules, it is often more efficient to couple a pre-fluorinated building block.

Key Building Block: 5-Fluoro-2-thiopheneboronic acid (or pinacol ester).

Suzuki-Miyaura Coupling Protocol:

  • Mix: Combine Aryl Halide (1.0 equiv), 5-Fluoro-2-thiopheneboronic acid (1.2 equiv), and

    
     (2.0 equiv) in 1,4-Dioxane/Water (4:1).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Heat: Degas with Argon and heat to 80°C for 4-12 hours.

  • Isolation: Standard aqueous workup and column chromatography.

Bioactivity & Therapeutic Applications[2][3][4][5]

Kinase Inhibition (Hinge Binding)

Thiophene is a common scaffold in kinase inhibitors (e.g., replacing the phenyl ring in Type I inhibitors).

  • Application: In EGFR or VEGFR inhibitors, the sulfur atom can engage in non-classical hydrogen bonding or hydrophobic interactions within the gatekeeper region.

  • 5-F Advantage: The fluorine atom withdraws electron density, increasing the acidity of the C-H bonds at the 3/4 positions, potentially strengthening

    
    -stacking interactions with phenylalanine residues in the kinase pocket.
    
GLP-1 Receptor Modulators

Recent studies (see Search Result 1.5) highlight 2-aminothiophene derivatives as positive allosteric modulators (PAMs) for GLP-1R.

  • Optimization: Replacing a 5-methyl group with a 5-fluoro group in these series can reduce metabolic clearance (intrinsic clearance,

    
    ) without disrupting the binding mode, as the steric volume of Fluorine is closer to Methyl than Chlorine is.
    

Experimental Validation: Microsomal Stability Assay

To validate the "Metabolic Blocking" hypothesis, researchers must perform a comparative microsomal stability assay.[2]

Objective: Compare the intrinsic clearance (


) of a 5-H analog vs. a 5-F analog.

Protocol:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: Test compounds at 1

    
    M (to ensure first-order kinetics).
    
  • Initiation: Pre-incubate microsomes and compound for 5 min at 37°C. Initiate reaction by adding NADPH-regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add to ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .

Success Criteria: The 5-F analog should demonstrate a >2-fold increase in half-life (


) compared to the unsubstituted parent.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Starting Material: 2-Acetylthiophene Intermediate Intermediate: 2-Acetyl-5-fluorothiophene Start->Intermediate Electrophilic Fluorination (0°C -> RT) Reagent Reagent: Selectfluor / MeCN Reagent->Intermediate Product Final Bioactive Scaffold Intermediate->Product Derivatization Coupling Suzuki Coupling: Ar-B(OH)2 / Pd(0) Coupling->Product

Caption: Step-wise synthesis workflow for generating 5-fluorothiophene bioactive scaffolds using Selectfluor followed by cross-coupling.

Data Summary: Physicochemical Comparison

PropertyThiophene (5-H)5-Fluorothiophene (5-F)5-Chlorothiophene (5-Cl)Impact on Drug Design
Van der Waals Radius 1.20 Å (H)1.47 Å (F)1.75 Å (Cl)F is sterically "stealthy"; Cl may cause clashes.
Electronegativity 2.20 (H)3.98 (F)3.16 (Cl)F modulates pKa and lipophilicity more strongly.
C-X Bond Energy ~99 kcal/mol~116 kcal/mol~81 kcal/molC-F is metabolically inert; C-Cl is stable but weaker.
Metabolic Risk High (Epoxidation)Low (Blocked)Low (Blocked)5-F eliminates the "structural alert".
Lipophilicity (

LogP)
Reference+0.1 to +0.2+0.5 to +0.7F adds less lipophilicity than Cl, aiding solubility.

References

  • BenchChem. (2025).[3][4] A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery. Retrieved from

  • Journal of Medicinal Chemistry. (2025). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Retrieved from

  • MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals.[3][5][2][6][7] Retrieved from

  • Alfa Chemistry. (2024). Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Coupling Strategies Using 5-Fluorothiophene-2-carbonyl Chloride

[1] Executive Summary This technical guide details the procedure for synthesizing amides using 5-fluorothiophene-2-carbonyl chloride (5-FTCC) .[1] This building block is a critical bioisostere in medicinal chemistry, wid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the procedure for synthesizing amides using 5-fluorothiophene-2-carbonyl chloride (5-FTCC) .[1] This building block is a critical bioisostere in medicinal chemistry, widely used in the development of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and antibacterial agents.[1] The fluorine substitution at the C5 position enhances metabolic stability by blocking oxidative metabolism while modulating the lipophilicity (LogP) of the final scaffold.[1]

Unlike standard benzoyl chlorides, 5-FTCC possesses unique electronic properties due to the electron-rich thiophene ring juxtaposed with the strong electronegativity of the fluorine atom.[1] This guide provides two validated protocols—Anhydrous Organic (Standard) and Biphasic Schotten-Baumann (Scale-up)—along with mechanistic insights to minimize hydrolysis and maximize yield.[1]

Chemical Profile & Handling

PropertySpecificationOperational Note
CAS Number 3908-01-4 (Acid: 403-24-7)Verify purity via GC-MS before use.[1]
Appearance Colorless to light yellow liquidDarkening indicates decomposition.
Reactivity High ElectrophileMoisture Sensitive. Hydrolyzes rapidly to 5-fluorothiophene-2-carboxylic acid and HCl.[1]
Storage 2–8°C, Inert Atmosphere (Ar/N2)Store in corrosion-resistant secondary containment.
Hazards Corrosive, LachrymatorGenerates HCl fumes upon contact with air.[1]

Mechanistic Insight

The reaction follows a Nucleophilic Acyl Substitution pathway.[2] The 5-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), making the carbonyl carbon highly electrophilic compared to non-fluorinated thiophenes.[1] However, the thiophene ring itself is electron-rich.[1]

Critical Control Point: The reaction generates stoichiometric HCl.[1] If not neutralized, the acidic environment can:

  • Protonate the amine nucleophile, rendering it unreactive (

    
    ).[1]
    
  • Catalyze the decomposition of acid-sensitive protecting groups (e.g., Boc).[1]

Therefore, the choice of base is not merely for catalysis but is stoichiometric necessity.[1]

Mechanism Visualization

ReactionMechanism Reactants 5-FTCC (Electrophile) Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Attack Amine Amine (Nucleophile) Amine->Tetrahedral Product Amide Product Tetrahedral->Product Elimination of Cl- Base Base (HCl Scavenger) Salt Base·HCl Salt (Precipitate) Base->Salt Neutralization Product->Salt HCl byproduct

Figure 1: Nucleophilic acyl substitution pathway highlighting the critical role of the base in scavenging HCl.[1][2]

Experimental Protocols

Protocol A: Anhydrous Organic Coupling (The "Gold Standard")

Best for: Discovery chemistry, valuable amines, and acid-sensitive substrates.[1]

Reagents:

  • Amine (1.0 equiv)[1]

  • 5-Fluorothiophene-2-carbonyl chloride (1.1 – 1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

  • Catalyst (Optional): DMAP (0.1 equiv) – Only use if amine is sterically hindered.[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the Amine (1.0 equiv) and Base (1.5 equiv) in anhydrous DCM (concentration ~0.1 M to 0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Controlling the exotherm is crucial to prevent side reactions on the thiophene ring.[1]

  • Addition: Add 5-Fluorothiophene-2-carbonyl chloride dropwise via syringe.

    • Tip: If the acid chloride is viscous, dilute it in a minimal amount of DCM before addition.[1]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC or LCMS (typically complete within 1–3 hours).[1]

  • Quench: Add saturated aqueous

    
     solution.
    
  • Workup:

    • Separate phases.

    • Extract aqueous layer with DCM (2x).[1]

    • Wash combined organics with 1N HCl (if product is not basic) to remove excess amine/pyridine.[1]

    • Wash with Brine, dry over

      
      , and concentrate.
      
Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up, water-soluble amines (e.g., amino acids), or robust substrates.[1]

Reagents:

  • Amine (1.0 equiv)[1]

  • 5-FTCC (1.2 equiv)[1]

  • Base:

    
     or 
    
    
    
    (2.5 equiv) dissolved in water.[1]
  • Solvent: Ethyl Acetate (EtOAc) or DCM / Water (1:1 ratio).[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the Amine in the organic solvent.

  • Base Addition: Add the aqueous carbonate solution. The mixture will be biphasic.[1]

  • Addition: Add 5-FTCC dropwise to the vigorously stirring mixture at 0°C.

  • Reaction: Vigorously stir (high RPM required to increase interfacial surface area) at RT for 4–12 hours.

  • Workup: Separate layers. The product is usually in the organic layer.[1]

Optimization & Troubleshooting Workflow

Use the following logic tree to determine the best path if the standard protocol fails.

Optimization Start Standard Protocol A (DCM/DIPEA) Check Check LCMS/TLC Start->Check Success Isolate Product Check->Success >90% Conv. LowYield Issue: Low Conversion Check->LowYield Unreacted Amine Hydrolysis Issue: Hydrolysis of Acid Cl Check->Hydrolysis Acid Byproduct Action1 Add DMAP (cat.) OR Heat to 40°C LowYield->Action1 Action2 Ensure Anhydrous Conditions Use Fresh Reagent Hydrolysis->Action2 Action3 Switch to Schotten-Baumann (Excess Reagent) Hydrolysis->Action3

Figure 2: Decision tree for troubleshooting common amide coupling failures.

Common Issues Table
ObservationRoot CauseCorrective Action
Formation of Acid (M+18 mass) Moisture in solvent or old reagent.[1]Distill DCM over

or use molecular sieves.[1] Purchase fresh acid chloride.[1]
No Reaction Steric hindrance or deactivated amine.Add 10 mol% DMAP. Switch solvent to THF and reflux gently.
Double Acylation Amine is primary and highly nucleophilic.Add acid chloride slowly at -78°C. Use strictly 1.0 equiv.

Safety & Disposal

  • Corrosivity: 5-FTCC causes severe skin burns and eye damage.[1][3] Always wear a face shield and chemical-resistant gloves (Nitrile/Neoprene).[1]

  • Inhalation: Perform all operations in a functioning fume hood. The compound is a lachrymator.[1]

  • HF Generation: While rare under coupling conditions, thermal decomposition or fire can release Hydrogen Fluoride (HF).[1]

  • Disposal: Quench excess acid chloride by slowly adding to a stirred solution of dilute NaOH or

    
     (ice bath) before disposal in organic waste.[1]
    

References

  • Mechanism of Acyl Chloride Coupling: Clark, J. (2023).[1] Reaction between acyl chlorides and amines. Chemguide. [Link][1]

  • General Amide Coupling Protocols: Common Organic Chemistry. (2023).[1][4][5][6] Amine to Amide (via Acid Chloride) - Common Conditions. [Link][1][7]

  • Synthesis of Factor Xa Inhibitors (Rivaroxaban Context): Roehrig, S., et al. (2005).[1] Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor.[1] Journal of Medicinal Chemistry, 48(19), 5900–5908.[1][8] (Note: Describes the 5-chloro analog, chemically analogous to 5-fluoro).[1] [Link]

Sources

Application

The Synthetic Utility of 5-Fluorothiophene-2-carbonyl Chloride in Pharmaceutical Development: Application Notes and Protocols

Introduction: The Strategic Role of Fluorinated Heterocycles in Modern Drug Discovery In the landscape of modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Heterocycles in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy for enhancing the therapeutic potential of drug candidates. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Heterocyclic compounds, particularly those containing sulfur like thiophene, are themselves privileged structures in pharmacology due to their ability to mimic phenyl rings and engage in diverse biological interactions.[2][3] The fusion of these two motifs in molecules like 5-Fluorothiophene-2-carbonyl chloride creates a versatile and highly valuable pharmaceutical intermediate, poised for the construction of complex and potent active pharmaceutical ingredients (APIs).

This guide provides an in-depth exploration of 5-Fluorothiophene-2-carbonyl chloride as a key building block. We will delve into its application in two fundamental transformations—amide bond formation and Friedel-Crafts acylation—providing detailed, field-proven protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices, self-validating system checks, and safety protocols are emphasized to ensure scientific integrity and practical success.

Physicochemical Properties and Strategic Advantages

The strategic placement of a fluorine atom on the thiophene ring at the 5-position, coupled with the reactive acyl chloride at the 2-position, confers several advantages in drug design.

PropertyInfluence of 5-Fluoro SubstituentRationale & Advantage in Drug Design
Metabolic Stability Blocks potential sites of oxidative metabolism on the thiophene ring.Increases the in vivo half-life of the drug, potentially leading to improved pharmacokinetic profiles and less frequent dosing regimens.[1]
Receptor Binding Alters the electronic distribution (pKa) of the thiophene ring and adjacent functionalities. The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones.Modulates the acidity or basicity of nearby groups to optimize ionization at physiological pH, which is crucial for solubility, cell permeability, and target engagement. Can enhance binding affinity and selectivity for the target protein.
Lipophilicity Increases lipophilicity (logP) compared to the non-fluorinated analogue.Can improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets. This must be carefully balanced to avoid issues with solubility and metabolic clearance.[1]
Synthetic Handle The acyl chloride is a highly reactive electrophile for coupling reactions.Provides a reliable and efficient point of connection for building molecular complexity, readily reacting with a wide range of nucleophiles.

Core Application I: Amide Bond Formation for Bioactive Scaffolds

The reaction of 5-Fluorothiophene-2-carbonyl chloride with primary or secondary amines is one of its most powerful applications, leading to the formation of stable 5-fluorothiophene-2-carboxamides. This moiety is a common feature in a multitude of biologically active compounds. The following protocol is a robust, general procedure adapted from well-established syntheses of related pharmaceutical agents, such as Rivaroxaban, which utilizes the analogous 5-chlorothiophene-2-carbonyl chloride.[4][5][6]

Protocol 1: Synthesis of N-Aryl-5-fluorothiophene-2-carboxamide

This protocol details the coupling of 5-Fluorothiophene-2-carbonyl chloride with a representative primary aromatic amine (aniline).

Causality and Experimental Design:

  • Inert Atmosphere: The acyl chloride is highly susceptible to hydrolysis. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent the formation of the unreactive carboxylic acid byproduct.[7]

  • Aprotic Solvent: A dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

  • Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) generated during the reaction. Two equivalents are used: one to neutralize the generated HCl and one to form a salt with the amine starting material, driving the reaction to completion. Pyridine can also be used as both a base and a solvent.[5]

  • Temperature Control: The initial addition of the acyl chloride is performed at 0 °C. This is a crucial control measure to manage the exothermic nature of the reaction, preventing potential side reactions and decomposition. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.[4][5]

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Dissolve aniline (1.0 eq) and TEA (2.2 eq) in anhydrous DCM setup2 Place flask under N2 atmosphere setup1->setup2 setup3 Cool to 0 °C (ice bath) setup2->setup3 reac1 Slowly add 5-Fluorothiophene-2-carbonyl chloride (1.05 eq) in DCM setup3->reac1 reac2 Allow to warm to RT reac1->reac2 reac3 Stir for 2-4 hours reac2->reac3 reac4 Monitor by TLC/LC-MS reac3->reac4 work1 Quench with sat. NaHCO3 (aq) reac4->work1 work2 Extract with DCM (3x) work1->work2 work3 Wash combined organics with brine work2->work3 work4 Dry over Na2SO4 work3->work4 work5 Concentrate in vacuo work4->work5 work6 Purify by column chromatography work5->work6

Caption: Workflow for Amide Bond Formation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add triethylamine (2.2 eq.) to the solution.

  • Inerting and Cooling: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes. Cool the mixture to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Dissolve 5-Fluorothiophene-2-carbonyl chloride (1.05 eq.) in a separate flask with a small volume of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes via syringe.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • In-Process Control (Self-Validation): Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the starting amine.

  • Quenching: Once complete, cool the reaction mixture back to 0 °C and slowly add saturated aqueous sodium bicarbonate solution to quench any unreacted acyl chloride and neutralize the triethylammonium hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-substituted-5-fluorothiophene-2-carboxamide.

Core Application II: Friedel-Crafts Acylation for Ketone Synthesis

Friedel-Crafts acylation is a classic electrophilic aromatic substitution that installs an acyl group onto an aromatic ring, forming a ketone.[5][8] This reaction, using 5-Fluorothiophene-2-carbonyl chloride, allows for the direct connection of the fluorothiophene motif to another aromatic or heteroaromatic system via a stable ketone linker, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.

Protocol 2: Lewis-Acid Catalyzed Friedel-Crafts Acylation

This protocol describes the acylation of a moderately activated aromatic compound, such as anisole.

Causality and Experimental Design:

  • Lewis Acid Catalyst: A strong Lewis acid, typically aluminum chloride (AlCl₃), is required to activate the acyl chloride.[4] It coordinates to the carbonyl oxygen and the chloride, generating a highly electrophilic acylium ion intermediate. A stoichiometric amount is often necessary as the product ketone can also complex with the Lewis acid, deactivating it.[8]

  • Substrate Scope: The reaction works best with electron-rich (activated) aromatic rings. Highly deactivated rings (e.g., nitrobenzene) are generally unreactive.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Water will react violently with and decompose both the acyl chloride and the aluminum chloride catalyst.

  • Reaction Solvent: A non-coordinating solvent that can be dried effectively, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is typically used. Nitrobenzene can also be used for less reactive substrates.

Mechanism and Workflow Diagram:

G cluster_activation Acylium Ion Formation cluster_EAS Electrophilic Aromatic Substitution cluster_workup Work-up AcylCl 5-F-Th-COCl Complex [Intermediate Complex] AcylCl->Complex + AlCl3 AlCl3 AlCl3 Acylium Acylium Ion [Electrophile] Complex->Acylium - AlCl4- Arene Arene (e.g., Anisole) Sigma Sigma Complex (Arenium Ion) Arene->Sigma + Acylium Ion Product_Complex Product-AlCl3 Complex Sigma->Product_Complex - H+ Workup Aqueous Work-up (e.g., ice/HCl) Product_Complex->Workup Final_Product Final Ketone Product Workup->Final_Product

Caption: Key Stages of Friedel-Crafts Acylation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).

  • Solvent Addition: Add anhydrous DCM via cannula or syringe. Cool the suspension to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Add 5-Fluorothiophene-2-carbonyl chloride (1.0 eq.) dropwise to the AlCl₃ suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Arene Addition: Add the aromatic substrate (e.g., anisole, 1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 4-12 hours, or until completion.

  • In-Process Control (Self-Validation): Monitor the reaction by TLC or LC-MS. The formation of a new, more polar spot (the ketone product) and consumption of the starting arene indicates progress.

  • Quenching: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and protonates the product. Caution: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x).

  • Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine. Dry over anhydrous sodium sulfate.

  • Isolation and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography or recrystallization to afford the desired aryl (5-fluorothiophen-2-yl)methanone.

Safety and Handling Considerations

5-Fluorothiophene-2-carbonyl chloride is a reactive chemical intermediate and should be handled with appropriate care in a laboratory setting. While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily found, data from closely related analogues like 5-chlorothiophene-2-carbonyl chloride and 2-thiophenecarbonyl chloride indicate the following hazards and necessary precautions.[7][9][10] Users must consult the SDS provided by their specific supplier before use.

  • Corrosivity: Acyl chlorides are corrosive and cause severe skin burns and eye damage.[7][10]

  • Respiratory Irritation: Vapors are irritating to the respiratory system.

  • Moisture Sensitivity: The compound reacts with water (hydrolyzes), releasing corrosive HCl gas.

Mandatory Handling Procedures:

Precaution CategorySpecific ActionRationale
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.To prevent skin and eye contact with the corrosive liquid.
Ventilation Handle exclusively in a certified chemical fume hood.To avoid inhalation of irritating vapors and any HCl gas released upon accidental exposure to moisture.
Storage Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen). Keep in a cool, dry, well-ventilated area away from moisture and incompatible materials like bases and alcohols.[7][11]To prevent degradation from hydrolysis and ensure reagent integrity.
Spill & Disposal Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. Dispose of all waste in accordance with local, state, and federal regulations.To safely contain and manage hazardous waste.
Emergency Procedures In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.[10]To mitigate injury from accidental exposure.

Conclusion

5-Fluorothiophene-2-carbonyl chloride stands as a potent and versatile intermediate for pharmaceutical research and development. Its inherent structural and electronic properties, conferred by the fluorinated thiophene core, offer medicinal chemists a valuable tool to optimize drug candidates. The reliable and high-yielding nature of its participation in fundamental reactions like amide bond formation and Friedel-Crafts acylation allows for the efficient construction of diverse molecular architectures. By adhering to the detailed protocols and safety guidelines presented in this document, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC. [Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PMC. [Link]

  • Friedel-Crafts Acylation. YouTube. [Link]

  • Method for manufacturing aryl carboxamides. Indian Patents. 280054. [Link]

  • Friedel-Crafts acylation (video). Khan Academy. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223. PubChem. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. [Link]

  • Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ResearchGate. [Link]

  • Versatile thiophene 2-carboxamide derivatives. ResearchGate. [Link]

  • IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES. European Patent Office - EP 2844654 B1 - Googleapis.com. [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]

  • Therapeutic importance of synthetic thiophene. PMC. [Link]

  • acyl chlorides with ammonia or primary amines. Chemguide. [Link]

  • Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. [Link]

  • Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. IPIndia. [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. [Link]

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

Sources

Method

synthesis of kinase inhibitors containing 5-fluorothiophene moiety

Application Note & Protocol Guide Abstract The 5-fluorothiophene moiety represents a critical bioisostere in modern kinase inhibitor design, offering a strategic advantage over traditional phenyl and unsubstituted thioph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

The 5-fluorothiophene moiety represents a critical bioisostere in modern kinase inhibitor design, offering a strategic advantage over traditional phenyl and unsubstituted thiophene scaffolds. By blocking the metabolically labile C5-position, the fluorine atom significantly enhances metabolic stability against Cytochrome P450-mediated oxidation while modulating the electronic properties of the ring to improve ligand-binding affinity. This application note details a robust, field-proven protocol for the synthesis of 5-fluorothiophene-2-carboxylic acid and its subsequent coupling to a representative kinase hinge-binder. We provide step-by-step experimental methodologies, rationale for reagent selection, and quality control parameters to ensure high-purity library generation.

Part 1: Scientific Rationale & Strategic Design
1.1 The "Metabolic Blockade" Strategy

Thiophene rings are classic bioisosteres for phenyl groups due to their similar steric volume and aromaticity. However, the electron-rich nature of thiophene makes the C2 and C5 positions highly susceptible to oxidative metabolism by CYP450 enzymes, leading to the formation of reactive thiophene S-oxides or epoxides, which can cause hepatotoxicity or rapid clearance.[1]

Why 5-Fluorothiophene?

  • Metabolic Stability: Substituting the C5 hydrogen with fluorine blocks the primary site of metabolic attack (aromatic hydroxylation/oxidation), significantly extending in vivo half-life (

    
    ).[2]
    
  • Electronic Modulation: The high electronegativity of fluorine lowers the HOMO energy of the thiophene ring, reducing the propensity for oxidative ring-opening.

  • Binding Affinity: When part of a Type II kinase inhibitor (e.g., adjacent to an amide linker), the fluorine atom can influence the acidity of the NH, strengthening the hydrogen bond interaction with the kinase hinge region or the DFG-motif.

1.2 Target Signaling Pathway (VEGFR/PDGFR Model)

The protocols below are designed to synthesize inhibitors targeting receptor tyrosine kinases (RTKs) such as VEGFR2, which are critical in tumor angiogenesis.

VEGFR_Pathway Ligand VEGF-A (Ligand) Receptor VEGFR2 (RTK) Ligand->Receptor Binding & Dimerization PI3K PI3K Receptor->PI3K Phosphorylation RAS RAS Receptor->RAS Activation AKT AKT / PKB PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Nucleus (Gene Expression) mTOR->Nucleus Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Nucleus Proliferation & Angiogenesis Inhibitor 5-F-Thiophene Inhibitor Inhibitor->Receptor Blocks ATP Binding

Figure 1: Simplified VEGFR2 signaling cascade showing the point of intervention for the synthesized kinase inhibitor.

Part 2: Chemical Synthesis Protocols

The synthesis is divided into two phases:

  • Core Synthesis: Preparation of the 5-fluorothiophene-2-carboxylic acid building block.

  • Coupling: Amide bond formation with an aminopyrazole hinge binder.

Protocol A: Synthesis of 5-Fluorothiophene-2-carboxylic Acid

Direct fluorination of thiophene esters is often non-selective. This protocol uses a directed lithiation strategy for high regioselectivity.

Reaction Scheme:

  • Substrate: Thiophene-2-carboxylic acid

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi),
    
    
    -Fluorobenzenesulfonimide (NFSI)
  • Mechanism: Dianion formation followed by electrophilic fluorination.

Step-by-Step Procedure:

  • Equipment Setup:

    • Flame-dry a 250 mL three-neck round-bottom flask.

    • Equip with a magnetic stir bar, nitrogen inlet, and a rubber septum.

    • Maintain an inert atmosphere (

      
       or 
      
      
      
      ) throughout.
  • Dianion Formation:

    • Add Thiophene-2-carboxylic acid (1.28 g, 10.0 mmol) and anhydrous THF (50 mL).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add

      
      -BuLi  (2.5 M in hexanes, 8.8 mL, 22.0 mmol) dropwise over 20 minutes.
      
    • Observation: The solution may turn yellow/orange, indicating dianion formation (lithiated at carboxylate and C5 position).

    • Stir at -78 °C for 1 hour.

  • Electrophilic Fluorination:

    • Dissolve NFSI (3.47 g, 11.0 mmol) in anhydrous THF (15 mL) in a separate dry vial.

    • Add the NFSI solution dropwise to the reaction mixture at -78 °C.

    • Critical Step: Maintain temperature below -70 °C to prevent side reactions.

    • Stir at -78 °C for 2 hours, then allow to warm slowly to room temperature over 4 hours.

  • Quench and Isolation:

    • Quench with 1N HCl (30 mL) until pH < 2.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (50 mL), dry over

      
      , and concentrate in vacuo.
      
    • Purification: Recrystallize from Hexanes/EtOAc or purify via flash column chromatography (SiO2, 0-10% MeOH in DCM).

Yield Target: 60-75% QC Check:


 NMR should show a singlet around -130 ppm (vs. 

).
Protocol B: Coupling to Kinase Hinge Binder

This protocol couples the fluorinated core to 3-amino-5-cyclopropyl-1H-pyrazole, a common hinge-binding motif.

Reagents:

  • 5-Fluorothiophene-2-carboxylic acid (from Protocol A)

  • 3-Amino-5-cyclopropyl-1H-pyrazole (Commercial or synthesized)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

Step-by-Step Procedure:

  • Activation:

    • In a 50 mL vial, dissolve 5-fluorothiophene-2-carboxylic acid (146 mg, 1.0 mmol) in anhydrous DMF (5 mL).

    • Add DIPEA (0.52 mL, 3.0 mmol) and stir for 5 minutes.

    • Add HATU (418 mg, 1.1 mmol). Stir for 15 minutes at RT to form the active ester.

  • Coupling:

    • Add 3-amino-5-cyclopropyl-1H-pyrazole (123 mg, 1.0 mmol).

    • Stir the reaction mixture at 60 °C for 12 hours.

    • Note: Heating is often required for electron-poor amines (like aminopyrazoles) to overcome nucleophilicity issues.

  • Workup:

    • Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL).

    • Wash organics with saturated

      
       solution (to remove DMF), water, and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash Chromatography: Gradient 0-5% MeOH in DCM.

    • Isolate the product as a white/off-white solid.

Part 3: Visualization of Synthetic Workflow

Synthesis_Workflow SM1 Thiophene-2-carboxylic Acid Int1 Dianion Species (-78°C) SM1->Int1 Lithiation Reagent1 1. n-BuLi (2.2 eq) 2. NFSI Reagent1->Int1 Fluorination Product1 5-Fluorothiophene- 2-carboxylic Acid Int1->Product1 Quench/Workup Final Final Kinase Inhibitor (5-F-Thiophene Amide) Product1->Final Amide Coupling Amine Aminopyrazole (Hinge Binder) Amine->Final Coupling HATU / DIPEA DMF, 60°C Coupling->Final

Figure 2: Synthetic workflow from starting material to final kinase inhibitor.

Part 4: Characterization & Quality Control

To validate the synthesis, the following analytical criteria must be met. The


 NMR  is the definitive test for the success of the fluorination step.
Analytical MethodParameterAcceptance CriteriaNotes
HPLC Purity (UV 254 nm)> 95%Essential for biological assay data reliability.
LC-MS Mass Accuracy[M+H]+ ± 0.1 DaConfirm absence of des-fluoro (M-18) or di-fluoro byproducts.

NMR
Thiophene Protons2 doublets (or dd)Coupling constant

is typically 1-3 Hz.

NMR
Chemical Shift~ -130 ppmSinglet or doublet depending on H-coupling.
Appearance Physical StateWhite/Off-white solidColoration often indicates oxidation impurities.

Troubleshooting the Fluorination:

  • Low Yield: Ensure THF is anhydrous and temperature is strictly controlled at -78 °C. Moisture kills the dianion immediately.

  • Regioisomers: If 3-fluoro isomers are observed, verify the stoichiometry of n-BuLi. Excess base can lead to equilibration.

References
  • Bioisosterism in Drug Design

    • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Synthetic Methodology (Fluorination): Rozhkov, V. et al. (2008). Practical Synthesis of 5-Fluorothiophene-2-carboxylic Acid Derivatives. Synthesis, 2008(15), 2333-2336. (Adapted methodology).
  • Kinase Inhibitor Design

    • Zhang, J. et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28–39. Link

  • Metabolic Stability of Thiophenes

    • Dansette, P. M. et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. Chemical Research in Toxicology, 18(5), 779–784. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Handling of 5-Fluorothiophene-2-carbonyl Chloride

Case ID: 5-FTCC-PUR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Executive Summary 5-Fluorothiophene-2-carbonyl chloride is a highly reactive, moisture-sensitive electrophile commonly used as a s...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-FTCC-PUR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

5-Fluorothiophene-2-carbonyl chloride is a highly reactive, moisture-sensitive electrophile commonly used as a scaffold in drug discovery (e.g., Factor Xa inhibitors). Its purification is often complicated by its tendency to hydrolyze back to the parent carboxylic acid and the persistence of thionyl chloride (


) residues from synthesis.

This guide prioritizes vacuum distillation as the gold standard for purification, supported by azeotropic solvent removal to eliminate chlorinating agents.

Module 1: Primary Purification Protocols
Protocol A: Vacuum Distillation (Gold Standard)

Objective: Isolate high-purity (>98%) acid chloride from crude reaction mixtures containing sulfur residues and oligomers.

Prerequisites:

  • Vacuum System: Capable of

    
    .[1][2]
    
  • Glassware: Short-path distillation head (Vigreux columns are generally unnecessary and increase hold-up volume).

  • Safety: Fume hood is mandatory (Lachrymator/HCl gas evolution).

Step-by-Step Methodology:

  • Solvent Strip: Remove bulk reaction solvent (e.g., DCM, Toluene) and excess

    
     via rotary evaporation at 
    
    
    
    .
  • The "Chaser" Step (Critical):

    • Add anhydrous Toluene (

      
       volume of crude oil) to the residue.
      
    • Re-evaporate. This forms a binary azeotrope with residual

      
       (BP 
      
      
      
      ), dragging it out of the oil.
    • Repeat this step twice.

  • Distillation Setup: Transfer the oil to a round-bottom flask. Add a magnetic stir bar (avoid boiling chips in vacuum).

  • Fraction Collection:

    • Fore-run: Collect the first 5-10% of distillate. This usually contains residual toluene and lower-boiling decomposition products.

    • Main Fraction: Collect the steady-boiling clear liquid.

    • Residue: Do not distill to dryness; leave ~5-10% in the pot to prevent thermal polymerization of the thiophene ring.

Target Parameters (Estimated):

  • Note: Boiling points depend heavily on vacuum depth.

  • Reference (5-Chloro analog):

    
     at 
    
    
    
    [1].
  • Expected 5-Fluoro Range:

    
     at 
    
    
    
    .
Protocol B: Chemical Wash (Not Recommended)

Warning: Do not attempt aqueous washes (bicarbonate/brine) with this compound. The electron-withdrawing fluorine atom at the C5 position makes the carbonyl carbon highly electrophilic, leading to rapid hydrolysis [2].

Module 2: Troubleshooting & Optimization
Common Failure Modes
SymptomProbable CauseCorrective Action
Product Solidifies/Gums Polymerization or Hydrolysis1. Check vacuum seals; moisture ingress causes hydrolysis to the solid acid.2. Store under

at

. Thiophenes can oligomerize at RT over time.
Dark/Black Distillate Thermal Decomposition1. Lower bath temperature.2. Improve vacuum (

) to lower the boiling point.3. Ensure bath temp is

.
Fuming upon Opening Residual

or HCl
1. Repeat "Chaser" step with Toluene.2. Degas the oil with a stream of dry

for 30 mins before storage.
NMR: Broad -OH Peak Hydrolysis in Tube1. The

is wet. Filter solvent through basic alumina or use a sealed ampoule.2. See "QC Protocol" below.
Module 3: Quality Control (QC) Workflows

The "Schrödinger’s Purity" Problem: Direct analysis often degrades the sample. We recommend Derivatization for accurate purity assessment.

Derivatization Protocol (Methyl Ester Check):

  • Take

    
     of acid chloride.
    
  • Quench into

    
     anhydrous Methanol (in a GC vial).
    
  • Wait 5 minutes.

  • Analyze by GC-MS or HPLC.

    • Logic: This converts the reactive acid chloride to the stable methyl ester. If the original sample contained parent acid (impurity), it will also convert to the ester (if catalyzed) or remain distinct. To distinguish: Run the quench without acid catalyst. The acid chloride reacts with MeOH instantly; the carboxylic acid impurity requires catalysis/heat to esterify.

Visualized Workflows
Figure 1: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture (Acid Chloride + SOCl2) Evap Rotary Evaporation (40°C, Vacuum) Start->Evap Check1 Is SOCl2 smell strong? Evap->Check1 Azeotrope Add Toluene (2x Vol) & Re-evaporate Check1->Azeotrope Yes (Fuming) DistillDecision Purity Requirement? Check1->DistillDecision No (Clean Oil) Azeotrope->Check1 VacDistill High Vacuum Distillation (Short Path, <5 mmHg) DistillDecision->VacDistill High (>98%) DirectUse Use Crude Immediately (For next step) DistillDecision->DirectUse Standard (>90%) Storage Store under Argon (-20°C) VacDistill->Storage

Caption: Logic flow for removing thionyl chloride and selecting the final purification method based on purity requirements.

Figure 2: Non-Destructive QC Workflow

QC_Workflow Sample Acid Chloride Sample DirectNMR Direct 1H NMR (Anhydrous CDCl3) Sample->DirectNMR Quick Check Deriv MeOH Quench (Derivatization) Sample->Deriv Quantitative Purity Result1 Risk: Hydrolysis Artifacts (Broad Acid Peak) DirectNMR->Result1 Result2 Stable Methyl Ester (GC/HPLC/NMR) Deriv->Result2

Caption: Comparison of direct analysis versus derivatization to avoid false-negative purity results due to moisture.

Frequently Asked Questions (FAQ)

Q1: Can I use column chromatography (Silica/Alumina) for purification? A: No. Silica gel contains surface hydroxyl groups and adsorbed water. Passing 5-fluorothiophene-2-carbonyl chloride through a column will result in significant hydrolysis to the carboxylic acid and release of HCl, which may crack glass columns or ruin the stationary phase [2].

Q2: I don't have a high-vacuum pump. Can I distill at atmospheric pressure? A: Not recommended. The estimated atmospheric boiling point is


. At these temperatures, the thiophene ring is prone to decomposition and the C-Cl bond may degrade.[3] If high vacuum is unavailable, rely on the Toluene Azeotrope  method (Protocol A, Step 2) and use the crude material immediately.

Q3: How do I remove the "garlic/sulfur" smell from my glassware afterwards? A: This is characteristic of thiophene derivatives. Soak glassware in a bath of dilute bleach (sodium hypochlorite) or an oxidizing solution (Oxone®) for 1 hour. This oxidizes the sulfur residues to water-soluble sulfoxides/sulfones. Warning: Rinse well with water before using acetone to avoid creating chloroacetone (tear gas).

Q4: My product turned purple/black overnight. Is it ruined? A: It has likely oligomerized or oxidized. Thiophene acid chlorides are less stable than benzene analogs. If it is still liquid, attempt a rapid vacuum distillation. If it is a tar, it is unrecoverable. Always store at


 under inert gas.
References
  • Patent CN109422720B . Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.[4] (2019).

    • Relevance: Establishes the vacuum distillation protocol (80-90°C @ 5mmHg)
  • BenchChem Technical Support . Navigating the Challenges of a Moisture-Sensitive Reagent. (2025).[5][6][7][8]

    • Relevance: Defines the hydrolysis pathways and handling protocols for heteroarom
  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. (2014).[9]

    • Relevance: Authoritative guide on Schlenk lines and inert gas storage essential for this compound.
  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.

    • Relevance: Source for the toluene/thionyl chloride azeotrope methodology.[3]

Sources

Optimization

Technical Support Center: Handling 5-Fluorothiophene-2-carbonyl chloride

Status: Active Ticket ID: T-5FTCC-001 Assigned Specialist: Senior Application Scientist Priority: Critical (High Reactivity / Corrosive)[1] Introduction: The "Hidden" Hazards of Fluorinated Acid Chlorides Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: T-5FTCC-001 Assigned Specialist: Senior Application Scientist Priority: Critical (High Reactivity / Corrosive)[1]

Introduction: The "Hidden" Hazards of Fluorinated Acid Chlorides

Welcome to the technical support hub for 5-Fluorothiophene-2-carbonyl chloride . While many researchers are comfortable with standard benzoyl chlorides, thiophene derivatives introduce specific nuances. The sulfur heteroatom and the 5-position fluorine substituent create a unique electronic environment.[1] The fluorine atom exerts a strong inductive withdrawing effect (


), increasing the electrophilicity of the carbonyl carbon compared to non-fluorinated thiophenes.[1]

Why this matters: This increased electrophilicity means the compound is hyper-sensitive to hydrolysis .[1] Moisture ingress that might be "tolerable" for a bulky benzoyl chloride will rapidly degrade this reagent into 5-fluorothiophene-2-carboxylic acid and HCl gas, compromising your stoichiometry and potentially corroding equipment.[1]

This guide treats the handling of this reagent as a self-validating system : every step includes a check to ensure integrity is maintained.

Module 1: Environmental Prerequisites (Ticket #101)

User Question: "Can I handle this in a fume hood, or do I strictly need a glovebox?"

Specialist Response: Strict inert atmosphere is non-negotiable. While a glovebox is the "Gold Standard," a well-maintained Schlenk line is acceptable if specific protocols are followed.[1]

Decision Matrix: Choosing Your Method

HandlingMethod Start Start: Select Handling Method IsSolid Is the reagent solid or liquid? Start->IsSolid Solid Solid (Low Melting) IsSolid->Solid Melting Point > 25°C Liquid Liquid (Room Temp) IsSolid->Liquid Melting Point < 25°C Glovebox Method A: Glovebox (Recommended) < 0.5 ppm H2O Solid->Glovebox Weighing powder is easier Liquid->Glovebox Ideal for storage Schlenk Method B: Schlenk Line Requires 'Positive Pressure' technique Liquid->Schlenk Syringe transfer feasible Validation Validation Step: Check Oil Bubbler Flow / O2 Sensor Glovebox->Validation Schlenk->Validation

Figure 1: Decision matrix for selecting the appropriate handling method based on physical state and equipment availability.

System Validation Checks
  • Glovebox: Oxygen/Moisture sensors must read < 0.5 ppm.[1] If sensors are unavailable, use the "open bulb" test (a exposed light bulb filament should burn for hours; if it burns out instantly, the atmosphere is compromised).[1]

  • Schlenk Line: Ensure the vacuum pulls < 100 mTorr. The inert gas bubbler must show a steady, positive flow rate (1 bubble/sec) before opening any vessel.[1]

Module 2: Transfer Protocols & Physical Data (Ticket #102)

User Question: "I need to transfer 5.0 mL to a reaction flask. What is the density, and how do I prevent dripping?"

Specialist Response: Exact physical constants for the 5-fluoro derivative can vary by batch purity. However, based on the close analog 5-chlorothiophene-2-carbonyl chloride , we use the following working parameters. Always verify with your specific Certificate of Analysis (CoA).[1]

Reference Physical Data (Estimated)
PropertyValue (Approximate/Analog Based)Handling Implication
Physical State Liquid or Low-Melting SolidMay solidify in cold storage; warm gently to RT before syringe transfer.[1]
Density ~1.50 - 1.55 g/mLsignificantly heavier than water/solvents.[1] Pipetting by weight is more accurate than volume.[1]
Boiling Point ~220 - 225 °CHigh boiling; difficult to remove by rotary evaporation.[1]
Solubility DCM, THF, TolueneReacts violently with water, alcohols, amines.[1]
Appearance Colorless to Light YellowDarkening/Green tint indicates decomposition.[1]
The "Positive Pressure" Syringe Technique

Standard withdrawal methods often introduce air bubbles.[1] Use this modified protocol:

  • Pressurize: Insert a needle connected to the inert gas line (N2/Ar) into the reagent bottle septum to create positive pressure.[1]

  • Purge Syringe: Insert your sampling syringe. Fill with N2, remove from bottle, and expel N2 to atmosphere.[1] Repeat 3x to dry the barrel.

  • Withdraw: With the gas line still pressurizing the bottle, insert the syringe and allow the pressure to push the liquid into the barrel. Do not pull the plunger aggressively; this creates a vacuum that can suck air past the plunger seal.[1]

  • Transfer: When moving the needle from bottle to reaction flask, keep the needle tip submerged in a stream of inert gas if possible, or use a "septum-to-septum" transfer to avoid any atmospheric exposure.[1]

Module 3: Troubleshooting "Help Desk" (Ticket #103)

User Question: "Something went wrong. My reaction is cloudy or the yield is low."

Specialist Response: Consult the troubleshooting flow below. Most issues stem from moisture ingress or "invisible" degradation.[1]

Troubleshooting Logic Flow

Troubleshooting Issue Start: Identify Issue Cloudy Cloudy Liquid / White Precipitate Issue->Cloudy Corrosion Corroded Needle / Green Liquid Issue->Corrosion Pressure Pressure Buildup in Storage Issue->Pressure Hydrolysis Diagnosis: Hydrolysis (Formation of HCl + Acid) Cloudy->Hydrolysis MetalLeach Diagnosis: Metal Leaching (HCl attacking steel needle) Corrosion->MetalLeach Pressure->Hydrolysis Action1 Action: Filter under N2 Check reagent NMR Hydrolysis->Action1 Action3 Action: Vent carefully Store in desiccator Hydrolysis->Action3 Action2 Action: Use PTFE/Glass tools Avoid long steel contact MetalLeach->Action2

Figure 2: Diagnostic flowchart for common issues encountered with reactive acid chlorides.

FAQ: Specific Scenarios

Q: The liquid has turned slightly green. Is it usable?

  • A: Green coloration often indicates leaching of nickel/chromium from stainless steel needles due to trace HCl formation (hydrolysis).[1]

    • Fix: If the NMR is clean (sharp carbonyl peaks), filter the liquid through a glass frit or syringe filter (PTFE) under inert gas to remove metal salts. Use immediately.

Q: My needle clogged mid-transfer.

  • A: This is "The Icicle Effect." Moisture in the air reacted with the droplet at the needle tip, forming a solid plug of carboxylic acid.[1]

    • Fix: Do not force the plunger.[1] Withdraw the needle, clean it with dry acetone/water, bake it dry, and restart.[1] Ensure you are using a positive pressure of inert gas during the transfer.[1]

Q: I see a new peak in the NMR at ~11-13 ppm.

  • A: That is the carboxylic acid proton. Your reagent has hydrolyzed.

    • Fix: If < 5% hydrolysis, you may be able to proceed by adding a slight excess of base (e.g., Triethylamine) to scavenge the HCl, but for critical kinetics, repurify or discard.[1]

Module 4: Emergency & Quenching (Ticket #104)

User Question: "I have 2 mL left in the syringe. Can I just wash it in the sink?"

Specialist Response: ABSOLUTELY NOT. Direct water contact will cause a violent exotherm and release a cloud of HCl gas (lachrymator).[1]

Safe Quenching Protocol
  • Dilute: Expel the residual acid chloride into a beaker containing an inert solvent (DCM or Toluene).

  • Cool: Place the beaker in an ice bath (0 °C).

  • Destroy: Slowly add Methanol (creates the methyl ester + HCl) or Saturated Aqueous NaHCO3 (neutralizes acid).[1]

    • Note: NaHCO3 will bubble vigorously (

      
       release).[1] Add dropwise.
      
  • Disposal: Once bubbling ceases and the solution reaches room temperature, check pH (should be neutral/basic). Dispose of as halogenated organic waste.[1]

First Aid (HCl Exposure)
  • Inhalation: Move to fresh air immediately. The HCl gas is a severe respiratory irritant.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use organic solvents (which may drive the chemical deeper into the skin).

  • Eye Contact: Rinse for 15 minutes; seek immediate medical attention.[1][2][3]

References

  • Sigma-Aldrich. Safety Data Sheet: 5-Chlorothiophene-2-carbonyl chloride (Analog).[1] Retrieved from (Search CAS: 42518-98-9 for analog properties).[1]

  • Massachusetts Institute of Technology (MIT). The Schlenk Line Guide.[1] MIT Chemistry Department Standard Operating Procedures.[1]

  • University of Bristol. Schlenk Line Techniques and Handling Air-Sensitive Reagents.[1].[1]

  • Wakeham, R. J., et al. (2013).[1][4] "Iodide as an Activating Agent for Acid Chlorides."[1] Organic Letters, 15(4), 702–705.[1] (Demonstrates reactivity profiles of acid chlorides).

  • Thermo Fisher Scientific. Handling Moisture Sensitive Reagents.[1] Technical Bulletin.[1] .[1]

(Note: Specific physical data for 5-fluorothiophene-2-carbonyl chloride is often proprietary or batch-dependent; analog data (5-chloro) is used here as the closest safety proxy.)

Sources

Troubleshooting

Technical Support Center: HCl Removal Strategies in Acid Chloride Synthesis

Topic: Removing HCl Byproduct from Acid Chloride Reactions Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals Status: Operational Subject: Optimization of Hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing HCl Byproduct from Acid Chloride Reactions Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Status: Operational Subject: Optimization of Hydrogen Chloride (HCl) Removal Ticket Priority: High (Safety & Yield Critical)

Core Directive: The Equilibrium Problem

In the synthesis of acid chlorides (e.g., using thionyl chloride or oxalyl chloride) or their subsequent use (e.g., esterification/amidation), hydrogen chloride (HCl) is a stoichiometric byproduct. Its removal is not merely a safety concern; it is a thermodynamic necessity .

  • The Problem: HCl accumulation drives the equilibrium backward in reversible reactions and promotes side reactions (e.g., acid-catalyzed degradation, racemization of chiral centers, or deprotection of acid-sensitive groups like Boc/TBS).

  • The Solution: You must shift the equilibrium (

    
    ) by effectively removing HCl from the reaction phase, either physically (gas phase) or chemically (solid phase).
    

Decision Matrix: Selecting Your Removal Strategy

Before proceeding, determine the optimal removal method based on your reaction scale and substrate sensitivity.

HCl_Removal_Decision cluster_legend Key Factors Start Start: Analyze Reaction Parameters Scale Reaction Scale? Start->Scale Sensitivity Acid Sensitive Substrate? Scale->Sensitivity Lab Scale (<10g) Method_Sparge Method A: Inert Gas Sparging (Physical Removal) Scale->Method_Sparge Large (>100g) Solubility Product Solubility in Ether/THF? Sensitivity->Solubility No (Robust substrate) Method_Scavenge Method B: Chemical Scavenging (Base Neutralization) Sensitivity->Method_Scavenge Yes (Boc, TBS groups) Solubility->Method_Scavenge High (Precipitate Salt) Method_Vacuum Method C: Vacuum/Azeotrope (Physical Removal) Solubility->Method_Vacuum Low (Homogeneous) Legend Large scale favors sparging to avoid massive salt waste. Sensitive groups require immediate neutralization.

Figure 1: Decision tree for selecting the appropriate HCl removal technique.

Method A: Chemical Scavenging (Base Neutralization)

This method relies on adding a non-nucleophilic base to react with HCl, forming an insoluble salt that precipitates out of the organic phase. This drives the reaction to completion via Le Chatelier's principle.

Technical Data: Solvent Compatibility for Salt Removal

The success of this method depends entirely on the solubility differential between your product and the amine hydrochloride salt.

Table 1: Solubility of Common Amine Hydrochloride Salts

Solvent Triethylamine·HCl (TEA·HCl) Pyridine[1][2][3]·HCl Recommended Action
Diethyl Ether Insoluble Insoluble Ideal. Filter off the white precipitate directly.
THF Insoluble Semi-Soluble Good for TEA. Pyridine salts may require cooling to crash out.
Dichloromethane (DCM) Soluble Soluble Problematic. Salts stay in solution. Requires aqueous wash or solvent swap.
Toluene Insoluble Insoluble Good for heating; salts precipitate upon cooling.

| Water | Highly Soluble | Highly Soluble | Use for extractive workup (washing).[4] |

Data synthesized from BenchChem [1] and Sigma-Aldrich solvent data [2].

Protocol: The "Precipitation-Filtration" Workflow

Best for: Small-to-medium scale, acid-sensitive substrates.

  • Setup: Use a flame-dried flask under inert atmosphere (

    
    /Ar).
    
  • Stoichiometry: Add 1.1 to 1.5 equivalents of base (TEA, DIPEA, or Pyridine) relative to the acid chloride generator.

    • Expert Tip: If using Thionyl Chloride (

      
      ), remember it generates 2 moles  of acidic gas (
      
      
      
      and
      
      
      ) per mole of reaction, but only HCl requires base neutralization.
  • Solvent Choice: Dissolve reactants in anhydrous THF or Diethyl Ether .

    • Why? As the reaction proceeds, the amine hydrochloride will crash out as a thick white solid.

  • Execution: Add the acid chloride dropwise at 0°C. The immediate formation of a white precipitate confirms HCl scavenging.

  • Workup (Self-Validating Step):

    • Filter the reaction mixture through a fritted glass funnel or a pad of Celite.

    • Validation: The filtrate should be clear. If the filtrate is cloudy, the salt is leaking through; switch to a finer porosity frit.

    • Evaporate the solvent to yield the crude product, largely free of acidic residues.

FAQ: Chemical Scavenging

Q: Why is my reaction turning black/tarry when I add pyridine? A: Pyridine can act as a nucleophile, forming an N-acylpyridinium ion. If this intermediate is stable or reacts with other nucleophiles excessively, it can lead to polymerization. Fix: Switch to a sterically hindered base like 2,6-lutidine or DIPEA (Hünig's base) which cannot form the N-acyl adduct but will still scavenge protons.

Q: I used DCM, and no precipitate formed. How do I remove the salt? A: As shown in Table 1, amine salts are soluble in DCM. You cannot filter them.

  • Fix: Perform a Solvent Swap . Rotovap the DCM to a minimum volume, then add cold Diethyl Ether. The salt will instantly precipitate. Filter it off, then rotovap again.

Method B: Physical Removal (Inert Gas Sparging)

For large-scale reactions or robust substrates where salt waste is undesirable, physically sweeping HCl out of the solution is preferred.

Visualizing the Setup

The setup requires a continuous flow of inert gas to lower the partial pressure of HCl above the liquid, driving it out of the solution.

Sparging_Setup cluster_safety Critical Safety Feature N2_Source Inert Gas Source (N2/Ar) Reaction_Vessel Reaction Vessel (Heated > 60°C) N2_Source->Reaction_Vessel Subsurface Sparging Trap Safety Trap (Empty Flask) Reaction_Vessel->Trap HCl + N2 Gas Scrubber Scrubber (NaOH Solution) Trap->Scrubber Gas Stream

Figure 2: Schematic of an inert gas sparging system with backflow protection.

Protocol: Continuous Sparging

Best for: Large scale, robust substrates, high-temperature chlorinations.

  • Gas Inlet: Equip the reaction flask with a gas dispersion tube (fritted glass tip) submerged below the solvent level .

  • Scrubber Setup: Connect the condenser outlet to an empty trap flask (to prevent back-suction), then to a scrubber containing 10-20% NaOH solution .

  • Temperature: Heat the reaction to reflux or at least 60°C .

    • Why? HCl solubility in organic solvents decreases drastically as temperature increases [3].

  • Flow Rate: Maintain a vigorous bubble rate. The carrier gas (N2) acts as a mass transfer agent.

  • Validation: Monitor the pH of the scrubber. If phenolphthalein indicator in the scrubber turns colorless, the NaOH is exhausted. Replace immediately.

FAQ: Physical Removal

Q: Can I just use a vacuum instead of sparging? A: Yes, but with caution. Vacuum is effective for removing HCl (and excess


), but it can cause solvent to boil off aggressively.
  • Troubleshooting: Use a "Freeze-Pump-Thaw" cycle for high-value, small-scale samples [4]. For standard synthesis, a rotary evaporator with a liquid nitrogen trap is essential to protect the pump oil from acidification.

Q: My scrubber liquid sucked back into my reaction! A: This happens when the gas flow stops or the reaction cools, creating a vacuum.

  • Fix: Always install an empty trap flask between the reaction vessel and the scrubber (see Figure 2). Never connect the reaction directly to the liquid scrubber.

References

  • SGL Carbon. Process routes for the generation and removal of HCl gas. SGL Carbon.[5] Available at: [Link]

  • Wikipedia. Air-free technique: Degassing and Schlenk Lines. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Interpretation of 5-Fluorothiophene-2-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, halogenated heterocycles are indispensable building blocks. Among these, 5-Fluorothioph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, halogenated heterocycles are indispensable building blocks. Among these, 5-Fluorothiophene-2-carbonyl chloride stands out as a versatile reagent for introducing the 5-fluorothienyl-2-carbonyl moiety, a pharmacophore present in numerous bioactive molecules. Its reactivity as an acyl chloride allows for the facile formation of amides, esters, and ketones, making it a valuable tool in the synthesis of novel therapeutic agents.

A critical aspect of quality control and reaction monitoring for this reagent is the correct interpretation of its ¹H Nuclear Magnetic Resonance (NMR) spectrum. This guide provides a detailed analysis of the expected ¹H NMR spectrum of 5-Fluorothiophene-2-carbonyl chloride, comparing it with related thiophene derivatives to offer a comprehensive understanding of its spectroscopic features.

The Expected ¹H NMR Spectrum of 5-Fluorothiophene-2-carbonyl Chloride: A Detailed Interpretation

While a publicly available, definitive ¹H NMR spectrum for 5-Fluorothiophene-2-carbonyl chloride is not readily found in the literature, a scientifically sound prediction of its key features can be made based on established principles of NMR spectroscopy and data from analogous compounds. The structure of 5-Fluorothiophene-2-carbonyl chloride features two protons on the thiophene ring at positions 3 and 4.

The electron-withdrawing nature of both the fluorine atom at position 5 and the carbonyl chloride group at position 2 will significantly deshield the adjacent protons. Furthermore, the spin-active ¹⁹F nucleus (I = 1/2) will couple with the neighboring protons, leading to characteristic splitting patterns.

Expected Chemical Shifts and Coupling Constants:

The two protons on the thiophene ring, H-3 and H-4, will appear as distinct signals. The proton at position 3 (H-3) is expected to be more deshielded due to its proximity to the strongly electron-withdrawing carbonyl chloride group. The proton at position 4 (H-4) will also be deshielded by the adjacent fluorine atom.

The coupling between the two protons (³J H3-H4) in a thiophene ring is typically in the range of 3.5-4.5 Hz. Additionally, we anticipate observing through-bond coupling between the fluorine atom and the thiophene protons. The coupling between fluorine and the adjacent proton H-4 (³J H4-F) is expected to be larger than the long-range coupling to H-3 (⁴J H3-F).

Based on these principles, the expected ¹H NMR spectrum would exhibit two doublets of doublets.

Comparative Spectral Analysis: Unraveling Substituent Effects

To substantiate our interpretation, we will compare the expected spectrum of 5-Fluorothiophene-2-carbonyl chloride with the experimentally determined ¹H NMR data of its chloro and bromo analogues.

CompoundH-3 Chemical Shift (ppm)H-4 Chemical Shift (ppm)J H3-H4 (Hz)
5-Chlorothiophene-2-carbonyl chloride7.99 (d)6.86 (d)4.0
5-Bromothiophene-2-carbaldehyde9.79 (s, -CHO)7.54 (d)4.0

Note: Data for 5-Bromothiophene-2-carbaldehyde is for the aldehyde, but provides a useful comparison for the ring protons.

The data for 5-Chlorothiophene-2-carbonyl chloride shows two doublets for the thiophene protons at 7.99 and 6.86 ppm, with a coupling constant of 4.0 Hz[1]. The downfield shift of the proton at position 3 is consistent with the deshielding effect of the adjacent carbonyl chloride group.

In the case of 5-Fluorothiophene-2-carbonyl chloride, we would anticipate a similar pattern. However, the higher electronegativity of fluorine compared to chlorine is expected to cause a greater downfield shift for H-4. Furthermore, the presence of H-F coupling will result in a more complex splitting pattern (doublet of doublets) for both H-3 and H-4, a key distinguishing feature.

Alternative Acylating Agents: A Spectroscopic and Reactivity Comparison

In synthetic chemistry, the choice of an acylating agent is dictated by factors such as reactivity, selectivity, and ease of handling. While 5-Fluorothiophene-2-carbonyl chloride is a potent acylating agent, several alternatives can be considered.

Acylating AgentStructureKey ¹H NMR FeaturesReactivity Profile
Thiophene-2-carbonyl chloride A thiophene ring with a carbonyl chloride at C2.Three distinct multiplets for the thiophene protons.Highly reactive, susceptible to nucleophilic attack.
5-Chlorothiophene-2-carbonyl chloride A thiophene ring with a chlorine at C5 and a carbonyl chloride at C2.Two doublets for the thiophene protons.Similar reactivity to the fluoro analogue, but with a different electronic profile.
Thiophene-2-carboxylic acid A thiophene ring with a carboxylic acid at C2.A broad singlet for the acidic proton, in addition to the thiophene proton signals.Requires activation (e.g., with SOCl₂ or oxalyl chloride) to become an effective acylating agent.
Acetic Anhydride (CH₃CO)₂OA sharp singlet for the methyl protons around 2.2 ppm.A milder and less corrosive acylating agent, often requiring a catalyst.

The choice among these reagents will depend on the specific requirements of the synthesis. For instance, if the introduction of a fluorine atom is not critical, the less expensive and more readily available thiophene-2-carbonyl chloride might be a suitable alternative. For milder reaction conditions, an acid anhydride might be preferred.

Experimental Protocol: ¹H NMR Sample Preparation and Analysis

To ensure accurate and reproducible ¹H NMR data, the following protocol should be followed:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the thiophene derivative.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Measure the chemical shifts (in ppm) and coupling constants (in Hz).

Visualizing Spin-Spin Coupling in 5-Fluorothiophene-2-carbonyl Chloride

The intricate coupling relationships between the protons and the fluorine atom in 5-Fluorothiophene-2-carbonyl chloride can be effectively visualized using a spin-spin coupling diagram.

G H3 H-3 H4 H-4 H3->H4 ³J(H-H) ≈ 4 Hz F5 F-5 H3->F5 ⁴J(H-F) (long-range) H4->F5 ³J(H-F)

Caption: Spin-spin coupling network in 5-Fluorothiophene-2-carbonyl chloride.

Conclusion: A Powerful Tool for Chemical Synthesis and Analysis

References

  • Ace Chemistry. Acylating agents. [Link]

  • Reich, H. J. NMR Spectroscopy. University of Wisconsin. [Link]

Sources

Comparative

A Comparative Analysis of the 19F NMR Chemical Shift of 5-Fluorothiophene-2-carbonyl Chloride: A Predictive and Methodological Guide

An In-Depth Technical Guide for Researchers As a Senior Application Scientist, one recognizes that the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, one recognizes that the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The fluorine atom's unique properties can enhance metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy has become an indispensable tool, not just for structural confirmation, but as a sensitive probe for fragment-based screening and for studying interactions with biological targets.[3][4] The 19F nucleus is ideal for these applications due to its 100% natural abundance, spin of 1/2, and a high gyromagnetic ratio, which gives it a sensitivity near that of proton (1H) NMR.[2][5]

This guide focuses on 5-Fluorothiophene-2-carbonyl chloride, a heterocyclic building block with significant potential in medicinal chemistry. The precise 19F NMR chemical shift of this compound is a critical analytical parameter. However, its reactivity and specific substitution pattern mean that its chemical shift is highly sensitive to its environment. This guide provides a comparative framework for predicting this shift by analyzing related structures and details a robust experimental protocol for its empirical determination.

Factors Influencing the 19F Chemical Shift in Aromatic Systems

The chemical shift in 19F NMR is exceptionally responsive to the local electronic environment, with a range that can span over 800 ppm.[2][6] This sensitivity is a double-edged sword: it provides a wealth of information but also demands careful control and interpretation of experimental conditions. For an aromatic system like 5-Fluorothiophene-2-carbonyl chloride, the key determinants of the fluorine resonance are:

  • Electronic Effects : The electron-withdrawing nature of the carbonyl chloride group (-COCl) at the 2-position significantly deshields the fluorine nucleus at the 5-position. This deshielding effect is transmitted through the π-system of the thiophene ring, causing a downfield shift (a less negative or more positive ppm value) compared to simpler fluorothiophenes.[7]

  • Solvent Effects : The polarity and hydrogen-bonding capability of the solvent can profoundly alter the 19F chemical shift. Polar aprotic solvents like DMSO and DMF can cause significant deshielding compared to non-polar solvents like CDCl3.[8] This is due to solvent molecules clustering around and stabilizing the polarized C-F bond, which modifies the local electronic environment.[8]

  • Referencing : Accurate and consistent referencing is paramount. While trichlorofluoromethane (CFCl3) is the historical standard (0 ppm), its environmental impact has led to the use of secondary standards like trifluoroacetic acid (TFA) or hexafluorobenzene (C6F6).[9][10] The choice of reference and its concentration can influence the reported shift.

Comparative 19F NMR Data of Analogous Compounds
CompoundStructureSolvent19F Chemical Shift (δ, ppm) vs. CFCl3Reference
Predicted Range for 5-Fluorothiophene-2-carbonyl chloride 5-Fluorothiophene-2-carbonyl chloride structureCDCl3-95 to -115 Predicted
FluorobenzeneFluorobenzene structureCDCl3-113.15[9]
4-Fluorobenzoyl chloride4-Fluorobenzoyl chloride structureCDCl3-105.8(Typical value)
2-Fluorothiophene2-Fluorothiophene structureNot Specified-123.0[11]
Trifluoroacetic acid (TFA)Trifluoroacetic acid structureCDCl3-76.55[10]

Note: The predicted range for the target compound is an educated estimate based on the deshielding effect of the carbonyl chloride group relative to analogues.

Experimental Protocol for 19F NMR Spectrum Acquisition

This protocol details the steps for acquiring a high-quality, quantitative 19F NMR spectrum of 5-Fluorothiophene-2-carbonyl chloride. The self-validating nature of this protocol lies in the inclusion of a certified reference standard for accurate chemical shift calibration and the use of acquisition parameters designed to ensure signal integrity.

Workflow for 1D 19F NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh ~10-20 mg of Analyte p2 Add 0.6 mL of Deuterated Solvent (e.g., CDCl3) p1->p2 p3 Add Internal Reference Standard (e.g., C6F6) p2->p3 p4 Vortex to Dissolve p3->p4 p5 Transfer to NMR Tube p4->p5 a1 Insert Sample into Spectrometer p5->a1 a2 Lock and Shim a1->a2 a3 Set Acquisition Parameters (sw, tof, pw, d1) a2->a3 a4 Acquire Spectrum a3->a4 d1_node Fourier Transform a4->d1_node d2 Phase Correction d1_node->d2 d3 Baseline Correction d2->d3 d4 Reference Spectrum (Set C6F6 to -164.9 ppm) d3->d4 d5 Integrate Signal d4->d5

Caption: Workflow for acquiring a 1D 19F NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is crucial for obtaining sharp, well-resolved signals. Deuterated chloroform (CDCl3) is chosen as it is a common, non-polar solvent that readily dissolves many organic compounds.

    • Procedure:

      • Accurately weigh 10-20 mg of 5-Fluorothiophene-2-carbonyl chloride into a clean, dry vial.

      • Add approximately 0.6 mL of CDCl3.

      • Add a small, known quantity of an internal reference standard. Hexafluorobenzene (C6F6) is an excellent choice as its signal (-164.9 ppm) is typically in a clear region of the spectrum.[9]

      • Vortex the sample until the solid is completely dissolved.

      • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Rationale: The wide chemical shift range of 19F requires careful selection of the spectral width (sw) and transmitter offset (tof) to avoid signal aliasing (folding).[12] A sufficient relaxation delay (d1) is necessary for accurate signal integration.

    • Procedure:

      • Insert the NMR tube into the spectrometer.

      • Lock onto the deuterium signal of the CDCl3 and perform automated or manual shimming to optimize magnetic field homogeneity.

      • Load a standard 19F acquisition experiment.

      • Set Key Parameters:

        • Transmitter Offset (tof): Center the spectral window near the expected chemical shift. Based on our prediction, a starting tof of -110 ppm is reasonable.[12]

        • Spectral Width (sw): Set a wide spectral width (e.g., 200-300 ppm) for the initial experiment to ensure the peak is captured.

        • Pulse Width (pw): Use a calibrated 30° or 45° flip angle to ensure adequate signal without saturation.

        • Relaxation Delay (d1): Set to at least 5 seconds to allow for full relaxation, which is critical for quantitative analysis.[5]

        • Number of Scans (nt): Acquire at least 16 scans for a good signal-to-noise ratio.

      • Begin data acquisition.

  • Data Processing and Analysis:

    • Rationale: Accurate processing ensures the final spectrum is a true representation of the sample. Referencing to the internal standard corrects for any field drift or calibration errors.

    • Procedure:

      • Apply a Fourier transform to the acquired Free Induction Decay (FID).

      • Perform zero-order and first-order phase correction to ensure all peaks are upright and symmetrical.

      • Apply a baseline correction algorithm to produce a flat baseline.

      • Calibrate the chemical shift axis by setting the peak for the internal standard (C6F6) to its known value of -164.9 ppm.[9]

      • Integrate the signal corresponding to 5-Fluorothiophene-2-carbonyl chloride. The chemical shift value at the peak maximum should be recorded.

By following this comprehensive approach—combining predictive analysis based on analogous structures with a rigorous experimental protocol—researchers can confidently determine and interpret the 19F NMR chemical shift of 5-Fluorothiophene-2-carbonyl chloride, a crucial step in its application for drug development and materials science.

References

  • Dalvit, C., et al. (2009). A Fluorinated Fragment Library for NMR-Based Screening. Journal of the American Chemical Society, 131(36), 12949–12959. Available from: [Link]

  • MDPI. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Available from: [Link]

  • Pike, K. J., et al. (2020). A beginner's guide to 19F NMR and its role in drug screening. Biochemical Society Transactions, 48(2), 449-460. Available from: [Link]

  • Gee, C. T., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 923. Available from: [Link]

  • Kang, C. (2019). 19F-NMR in Target-based Drug Discovery. Current Medicinal Chemistry, 26(26), 4964-4983. Available from: [Link]

  • Cobb, S. L., et al. (2014). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry, 57(15), 6595–6607. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Available from: [Link]

  • Scribd. (n.d.). 19F NMR Reference Standards Guide. Available from: [Link]

  • ACS Publications. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link]

  • UC Santa Barbara. (n.d.). F19 detection. Available from: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. Available from: [Link]

  • ResearchGate. (n.d.). 19 F NMR chemical shifts (parts per million) of derivatives of model compounds. Available from: [Link]

  • ResearchGate. (2024). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. Available from: [Link]

  • University of Ottawa. (n.d.). Flourine NMR. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Available from: [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Available from: [Link]

  • Yale University. (n.d.). Fluorine NMR. Available from: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Available from: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). New Frontiers and Developing Applications in 19F NMR. Available from: [Link]

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Validation

A Researcher's Comparative Guide to the Structural Characterization of 5-Fluorothiophene-2-Carboxylic Acid Derivatives

This guide offers a detailed comparative analysis of the essential techniques for the structural characterization of 5-fluorothiophene-2-carboxylic acid and its derivatives. Tailored for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a detailed comparative analysis of the essential techniques for the structural characterization of 5-fluorothiophene-2-carboxylic acid and its derivatives. Tailored for researchers, medicinal chemists, and materials scientists, this document moves beyond mere procedural descriptions to provide a cohesive understanding of how different analytical methods are synergistically applied. We will explore the causality behind experimental choices, the interpretation of complex data, and the integration of computational methods to build a comprehensive structural picture of this pharmaceutically significant class of molecules.

Introduction: The Strategic Role of Fluorine in Thiophene Scaffolds

5-Fluorothiophene-2-carboxylic acid derivatives are a cornerstone in modern medicinal chemistry and materials science.[1] The strategic incorporation of a fluorine atom—the most electronegative element—onto the thiophene ring dramatically alters the molecule's electronic and steric properties. This can lead to enhanced metabolic stability, improved binding affinity to target proteins, and modulated lipophilicity, all critical parameters in drug design.[2] For instance, derivatives of thiophene-2-carboxylic acid are utilized in the development of potent enzyme inhibitors and are precursors to a wide range of pharmaceuticals.[3][4] A precise understanding of the three-dimensional structure and electronic distribution of these molecules is therefore not just an academic exercise; it is a fundamental prerequisite for rational design and the prediction of a compound's behavior in a biological or material context.

The Pillars of Structural Elucidation

The comprehensive characterization of these derivatives rests on three complementary pillars: single-crystal X-ray diffraction for solid-state architecture, NMR spectroscopy for solution-state conformation, and computational modeling to bridge experimental observations with theoretical understanding.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Solid-State View

SC-XRD is the unparalleled gold standard for determining the precise arrangement of atoms in a crystalline solid. It provides definitive data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together through intermolecular interactions like hydrogen bonding and π–π stacking.[5][6] This information is invaluable for understanding polymorphism and for validating the results of computational models.

Parameter2-Acetyl-5-chlorothiophene (Experimental)[7]2-Acetyl-5-chlorothiophene (DFT Calculated)[7]
Bond Lengths (Å)
S1—C21.725(2)1.730
S1—C51.701(2)1.705
C2—C31.428(3)1.425
C3—C41.353(3)1.359
C4—C51.417(3)1.415
C5—Cl11.731(2)1.731
C2—C6 (Acetyl)1.472(3)1.476
Bond Angles (°)
C5—S1—C291.95(11)91.9
C3—C2—S1112.01(16)112.0
C4—C3—C2113.3(2)113.2
C3—C4—C5112.1(2)112.2
C4—C5—S1110.74(16)110.7
Torsion Angles (°)
S1—C2—C6—O10.8(3)0.0

This data demonstrates the excellent agreement typically found between high-level DFT calculations and experimental X-ray data, reinforcing the predictive power of computational methods.[7]

The process of obtaining a crystal structure is a meticulous workflow that demands precision at every stage. The causality is clear: a high-quality crystal yields high-resolution diffraction data, which in turn allows for an accurate and reliable structural model.

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_solve Structure Determination A Synthesis & Purification B Crystal Growth (e.g., Slow Evaporation) A->B C Microscopic Selection B->C D Mount Crystal C->D E X-ray Diffraction Data Acquisition D->E F Structure Solution (e.g., Direct Methods) E->F G Model Refinement F->G H Structural Validation G->H

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

  • Crystal Growth (The Foundational Step): Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture) to near saturation. Filter the solution to remove any particulate matter. Allow the solvent to evaporate slowly and undisturbed over several days. The goal is to maintain a slow transition to supersaturation, which favors the growth of a single, well-ordered crystal lattice over rapid precipitation.

  • Crystal Selection and Mounting: Under a polarized light microscope, select a crystal with sharp edges, smooth faces, and no visible defects. A typical size is 0.1-0.3 mm. Using a micromanipulator, carefully pick up the crystal with a cryo-loop and immerse it in a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during cooling. Mount the loop on a goniometer head.

  • Data Collection: Place the goniometer head on the diffractometer. A stream of cold nitrogen (typically 100 K) is directed at the crystal to minimize thermal vibrations, which sharpens the diffraction spots. An initial set of frames is collected to determine the unit cell and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

  • Structure Solution and Refinement: The collected intensity data is processed and corrected for various experimental factors. The initial positions of the atoms (the structural model) are determined using computational algorithms like Direct Methods. This initial model is then refined against the experimental data using a least-squares method. In this iterative process, atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed diffraction pattern and the one calculated from the model.[7]

  • Validation and Analysis: The final refined structure is validated using software tools to check for geometric reasonability and consistency. The final output is a crystallographic information file (CIF) containing all atomic coordinates, bond lengths, angles, and other critical data.

NMR Spectroscopy: Probing Structure and Dynamics in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. For fluorinated compounds, a multinuclear approach (1H, 13C, and 19F) is essential.

  • 1H and 13C NMR: Provide the carbon-hydrogen framework of the molecule. Chemical shifts are indicative of the local electronic environment, while coupling constants reveal through-bond connectivity.[8]

  • 19F NMR: Fluorine-19 is a 100% naturally abundant, spin-1/2 nucleus, making it highly sensitive for NMR experiments.[9] It has a very wide chemical shift range, making it an exquisite probe of its local environment. Even subtle conformational changes or intermolecular interactions can lead to significant changes in the 19F chemical shift.[10] Furthermore, through-space (NOE) and through-bond (J-coupling) interactions between 19F and 1H nuclei can provide crucial distance and connectivity information for determining solution-state conformation.[11]

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks. Transfer the solution to a high-precision NMR tube.

  • 1H NMR Acquisition: Place the sample in the NMR spectrometer. Perform tuning and matching of the probe for the 1H frequency. Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. Acquire a standard 1D proton spectrum. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

  • 13C NMR Acquisition: Tune the probe for the 13C frequency. Acquire a proton-decoupled 13C spectrum. Due to the low natural abundance of 13C and its lower gyromagnetic ratio, a larger number of scans and a longer experimental time are required compared to 1H NMR.

  • 19F NMR Acquisition: Tune the probe for the 19F frequency. Acquire a 1D fluorine spectrum. Often, proton decoupling is used to simplify the spectrum by removing 1H-19F couplings, allowing for easier identification of the fluorine environments.

  • 2D Correlation Spectra (COSY, HSQC, HMBC): Acquire a suite of 2D NMR experiments to establish connectivity.

    • COSY (1H-1H Correlation Spectroscopy): Identifies protons that are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for assembling the molecular skeleton.

  • Data Processing and Interpretation: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the 1H spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants in all spectra to assign every signal to a specific atom in the molecule.

Computational Modeling: The In Silico Complement

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for rationalizing and predicting the structural and electronic properties of molecules.[7] By solving approximations of the Schrödinger equation, DFT can provide highly accurate predictions of molecular geometries, vibrational frequencies (IR/Raman), and NMR chemical shifts.

Logic_Flow Exp Experimental Data (SC-XRD, NMR) Refine Model Refinement & Validation Exp->Refine informs Comp Computational Model (DFT) Comp->Refine predicts Insight Structural & Electronic Insights Refine->Insight leads to Insight->Exp guides new experiments Insight->Comp suggests new calculations

Caption: The synergistic cycle of experimental and computational characterization.

This synergistic approach provides a self-validating system. Experimental data grounds the computational model, ensuring it reflects physical reality. The validated model can then be used to explore properties that are difficult or impossible to measure experimentally, such as the distribution of molecular orbitals or the electrostatic potential surface, providing deeper insight into the molecule's reactivity and interaction potential.

Conclusion: An Integrated Approach to Structural Science

The structural characterization of 5-fluorothiophene-2-carboxylic acid derivatives is a prime example of modern chemical analysis, requiring a multi-technique, integrated approach. Single-crystal X-ray diffraction provides an unambiguous solid-state structure, while multinuclear NMR spectroscopy reveals the conformational landscape in solution. These empirical techniques, when combined with the predictive and explanatory power of computational chemistry, afford a complete and robust understanding of the molecule. For scientists in drug discovery and materials development, mastering this integrated workflow is essential for accelerating the design-synthesis-test cycle and for the successful development of novel, functional molecules.

References

  • Single-crystal X-ray diffraction analysis of compounds 1, 2, and 5. ResearchGate. Available at: [Link]

  • Thiophene-2-carboxylic acid, 2-fluorophenyl ester - Spectra. SpectraBase. Available at: [Link]

  • Fluorine NMR. University of Wisconsin-Madison. Available at: [Link]

  • Single-crystal x-ray diffraction structures of covalent organic frameworks. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Ultrafast 19F MAS NMR.Source not specified. Available upon request.
  • Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate.** PubMed Central, National Center for Biotechnology Information. Available at: [Link]

  • 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. PubMed, National Center for Biotechnology Information. Available at: [Link]

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  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Manasagangotri, University of Mysore. Available at: [Link]

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  • Thiophene-2-carboxylic acid. Wikipedia. Available at: [Link]

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  • Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. MDPI. Available at: [Link]

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